Mark-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23N7OS |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H23N7OS/c1-27-10-15(8-24-27)14-7-23-20-16(9-25-28(20)11-14)13-6-19(30-12-13)21(29)26-18-5-3-2-4-17(18)22/h6-12,17-18H,2-5,22H2,1H3,(H,26,29)/t17-,18-/m1/s1 |
InChI Key |
LYADGAGFYYXXIO-QZTJIDSGSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CSC(=C4)C(=O)N[C@@H]5CCCC[C@H]5N)N=C2 |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CSC(=C4)C(=O)NC5CCCCC5N)N=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Mark-IN-4 Mechanism of Action: A Technical Guide
Introduction
Mark-IN-4 is a potent, small-molecule inhibitor of the Microtubule Affinity Regulating Kinase (MARK) family, with a primary focus on MARK4.[1] The MARK family, comprising serine/threonine kinases MARK1-4, plays a crucial role in regulating microtubule dynamics by phosphorylating microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4.[2] This phosphorylation leads to the dissociation of MAPs from microtubules, thereby increasing microtubule instability.[2] This process is fundamental to cellular activities including cell cycle progression, establishment of cell polarity, and neuronal function.[3][4] Dysregulation of MARK4 activity has been implicated in several pathologies, most notably Alzheimer's disease (AD) and various cancers, making it an attractive therapeutic target.[5][6] This document provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, impact on signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism: Direct Inhibition of MARK4 Kinase Activity
The primary mechanism of action for this compound is the direct inhibition of the catalytic activity of MARK family kinases. It is a highly potent inhibitor, demonstrating significant activity at nanomolar concentrations.[1] By binding to the kinase, this compound likely occupies the ATP-binding site, preventing the transfer of a phosphate group from ATP to its protein substrates. This action directly counteracts the primary function of MARK4, which is to phosphorylate MAPs.
Quantitative Inhibition Data
The potency of MARK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 Value |
| This compound | MARK | 1 nM[1] |
| MARK4 inhibitor 1 | MARK4 | 1.54 µM[7] |
This table summarizes the reported in vitro potency of this compound and another referenced MARK4 inhibitor. The significantly lower IC50 value for this compound highlights its high potency.
Impact on Downstream Signaling Pathways
Inhibition of MARK4 by this compound initiates a cascade of effects on multiple downstream signaling pathways critical in both physiological and pathological states.
Tau Phosphorylation and Microtubule Stability
In the context of neurodegeneration, particularly Alzheimer's disease, MARK4 is a key upstream kinase that phosphorylates Tau protein at specific residues, such as Serine-262, within its microtubule-binding domain.[5][8] This initial phosphorylation event causes Tau to detach from microtubules, disrupting their stability.[2][6] This detachment also exposes Tau to subsequent phosphorylation by other kinases, leading to its hyperphosphorylation and aggregation into the neurofibrillary tangles (NFTs) that are a hallmark of AD.[2][8]
This compound, by inhibiting MARK4, prevents this initial, critical phosphorylation of Tau.[1] This maintains Tau's association with microtubules, preserving the integrity of the microtubule network, which is essential for axonal transport and neuronal health.
Hippo and MAPK/ERK Pathways in Cancer
MARK4's role extends to oncology, where it influences cell growth and proliferation.
-
Hippo Pathway: MARK4 acts as a negative regulator of the core Hippo kinase cassette, which leads to the activation and nuclear translocation of the transcriptional co-activators YAP/TAZ.[5] This promotes cell proliferation and migration in certain cancers, such as breast cancer.[5] Inhibition of MARK4 by this compound would be expected to restore Hippo signaling, suppressing YAP/TAZ activity and thus restraining tumorigenic properties.
-
MAPK/ERK Pathway: In gastric cancer, MARK4 has been shown to promote malignant phenotypes through the MAPK/ERK signaling pathway.[9]
mTOR and AMPK Signaling
The relationship between MARK4 and the mTOR (mammalian target of rapamycin) pathway is complex and appears context-dependent.
-
One study indicates MARK4 acts as a negative regulator of the mTORC1 complex by phosphorylating the RPTOR subunit, which disrupts the complex.[10]
-
Conversely, in non-small cell lung carcinoma, MARK2/4 have been found to promote the Warburg effect and cell growth via the AMPKα1/mTOR/HIF-1α signaling pathway.[9][11]
This suggests that the effect of this compound on mTOR signaling may vary significantly depending on the cellular context and cancer type.
NLRP3 Inflammasome Regulation
MARK4 plays a role in inflammation by regulating the activation of the NLRP3 inflammasome.[5] It facilitates the recruitment of NLRP3 to the microtubule-organizing center, a key step for the formation of a functional inflammasome complex.[5] By inhibiting MARK4, this compound could potentially modulate this inflammatory response.
Experimental Protocols
Characterizing the mechanism of action of a kinase inhibitor like this compound involves a multi-tiered approach, from initial biochemical validation to assessment in cellular models.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on MARK4 kinase activity and calculate its IC50 value.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a microplate well containing recombinant human MARK4 enzyme, a specific peptide substrate (e.g., a synthetic peptide derived from Tau), and a buffer solution with necessary cofactors like MgCl2.
-
Inhibitor Addition: this compound is added to the wells at a range of concentrations (serial dilutions). A control well with vehicle (e.g., DMSO) is included.
-
Initiation of Reaction: The kinase reaction is initiated by adding a fixed concentration of ATP, often radiolabeled [γ-³²P]ATP or in a system using ADP-Glo™ which measures ADP formation.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped. If using radiolabeled ATP, the phosphorylated substrate is separated (e.g., via phosphocellulose paper), and the incorporated radioactivity is measured using a scintillation counter. For non-radioactive methods, luminescence corresponding to ADP production is measured with a luminometer.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that this compound inhibits MARK4 activity inside living cells by measuring the phosphorylation status of a known downstream substrate.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., neuronal cells or cancer cells overexpressing MARK4) is cultured. The cells are then treated with varying concentrations of this compound or a vehicle control for a defined period.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of a MARK4 substrate (e.g., anti-phospho-Tau Ser-262). A separate blot is run using an antibody for the total substrate protein as a loading control.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to the total substrate and/or a housekeeping protein (e.g., GAPDH or β-actin). A reduction in the phospho-substrate signal with increasing concentrations of this compound indicates successful target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MARK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. MARK4 - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MARK4 microtubule affinity regulating kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. MARK2/4 promotes Warburg effect and cell growth in non-small cell lung carcinoma through the AMPKα1/mTOR/HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Mark-IN-4: A Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mark-IN-4 is a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK) with a high degree of efficacy, demonstrating an IC50 of 1 nM.[1][2][3] The inhibition of the MARK family of serine/threonine kinases, particularly MARK4, presents a promising therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease, as well as certain cancers.[4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, offering detailed experimental protocols and data to support further research and development in this area. While the specific discovery and synthesis of a compound explicitly named "this compound" is not detailed in publicly available scientific literature, analysis of patent literature for potent MARK inhibitors with similar scaffolds, such as those based on a pyrazolo[1,5-a]pyrimidine core, provides a representative understanding of the likely discovery and synthesis pathways for compounds of this class.
Discovery of Potent MARK Inhibitors: A Representative Pathway
The discovery of potent and selective MARK inhibitors like this compound typically follows a structured drug discovery pipeline. This process, exemplified by the development of pyrazolo[1,5-a]pyrimidine-based MARK inhibitors, involves several key stages.
A representative workflow for the discovery of such inhibitors is outlined below:
Caption: Representative drug discovery workflow for MARK inhibitors.
Experimental Protocols:
1.1 High-Throughput Screening (HTS)
-
Objective: To identify initial "hit" compounds that inhibit MARK4 activity from a large chemical library.
-
Methodology: A common method is a biochemical assay that measures the phosphorylation of a model substrate by the MARK4 enzyme.
-
Recombinant human MARK4 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
-
Compounds from a chemical library are added to individual wells.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The extent of phosphorylation is quantified using methods such as fluorescence polarization or FRET (Fluorescence Resonance Energy Transfer).
-
A decrease in the phosphorylation signal in the presence of a compound indicates inhibitory activity.
-
1.2 Lead Optimization
-
Objective: To chemically modify the "hit" compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
Methodology: This involves iterative cycles of chemical synthesis and biological testing.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize analogues of the hit compounds, making systematic changes to different parts of the molecule.
-
In Vitro Profiling: The synthesized compounds are tested for:
-
Potency: IC50 values are determined against MARK4 and other MARK isoforms.
-
Selectivity: The compounds are tested against a panel of other kinases to assess their specificity.
-
Physicochemical Properties: Solubility, permeability, and metabolic stability are measured.
-
-
Structural Biology: X-ray crystallography can be used to determine the binding mode of inhibitors to the MARK4 active site, guiding further chemical modifications.
-
Synthesis of this compound: A Representative Chemical Synthesis
While a specific, publicly documented synthesis for "this compound" (CAS 1990492-86-8) is not available, the synthesis of potent pyrazolo[1,5-a]pyrimidine-based MARK inhibitors described in the patent literature provides a representative synthetic route. The following is a generalized, multi-step synthesis for a pyrazolo[1,5-a]pyrimidine scaffold, which is likely analogous to the synthesis of this compound.
Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidine inhibitors.
Experimental Protocols:
2.1 General Synthetic Procedure (Illustrative)
-
Step 1: Cyclization to form the pyrazolo[1,5-a]pyrimidine core.
-
A substituted 5-aminopyrazole is reacted with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of an acid or base catalyst. The reaction mixture is typically heated in a solvent such as ethanol or acetic acid.
-
-
Step 2: Functionalization of the pyrazolo[1,5-a]pyrimidine core.
-
The core structure is often functionalized, for example, through chlorination using a reagent like phosphorus oxychloride (POCl3), to introduce a leaving group for subsequent coupling reactions.
-
-
Step 3: Introduction of side chains via cross-coupling reactions.
-
The functionalized core is then reacted with various boronic acids or amines via Suzuki or Buchwald-Hartwig cross-coupling reactions, respectively. These reactions are catalyzed by a palladium catalyst and a suitable ligand in the presence of a base. This step allows for the introduction of diverse substituents to explore the SAR.
-
-
Purification: The final compounds are purified using standard techniques such as column chromatography on silica gel, followed by characterization using NMR and mass spectrometry.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of MARK, with an IC50 of 1 nM.[1][2][3] The primary mechanism of action of MARK inhibitors is the competitive inhibition of ATP binding to the kinase domain of the enzyme. This prevents the phosphorylation of downstream substrates, most notably the microtubule-associated protein Tau.
Signaling Pathway:
Caption: Inhibition of MARK4 by this compound prevents Tau hyperphosphorylation.
In the context of Alzheimer's disease, hyperphosphorylation of Tau by kinases including MARK4 leads to its dissociation from microtubules, causing microtubule destabilization and the aggregation of Tau into neurofibrillary tangles (NFTs), a hallmark of the disease.[6] By inhibiting MARK4, this compound can potentially prevent this pathological cascade.
Experimental Protocols:
3.1 In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of this compound against MARK4.
-
Methodology:
-
A serial dilution of this compound is prepared.
-
Each concentration of the inhibitor is incubated with recombinant MARK4 enzyme, a peptide substrate, and a fixed concentration of ATP (often at the Km value).
-
The reaction is initiated and allowed to proceed for a defined time.
-
The amount of phosphorylated product is quantified.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic fit).
-
3.2 Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with MARK4 in a cellular context.
-
Methodology:
-
Intact cells are treated with either vehicle or this compound.
-
The treated cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble MARK4 at each temperature is quantified by Western blotting or other protein detection methods.
-
Binding of this compound to MARK4 is expected to stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.
-
Quantitative Data Summary
| Compound | Target | IC50 (nM) | CAS Number | Molecular Formula |
| This compound | MARK | 1 | 1990492-86-8 | C21H23N7OS |
Conclusion
This compound is a potent inhibitor of the MARK family of kinases, with significant potential for the development of therapeutics for neurodegenerative diseases and cancer. This guide has provided a representative overview of the discovery, synthesis, and biological evaluation of this class of compounds. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of MARK inhibitors. The development of selective and potent inhibitors like this compound underscores the importance of targeting protein kinases in the pursuit of novel treatments for complex diseases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. biorxiv.org [biorxiv.org]
- 4. WO2011087999A1 - Pyrazolo[1,5-a]pyrimidines as mark inhibitors - Google Patents [patents.google.com]
- 5. BR112021008524A8 - 2-AMINO-N-HETEROARYL-NICOTINAMIDES AS NAV 1.8 INHIBITORS - Google Patents [patents.google.com]
- 6. US7417042B2 - Compounds for enzyme inhibition - Google Patents [patents.google.com]
Mark-IN-4: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mark-IN-4 is a novel small molecule inhibitor targeting Microtubule Affinity Regulating Kinase 4 (MARK4), a serine/threonine kinase implicated in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers.[1][2][3][4] Elevated expression of MARK4 is associated with the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[5][6] Furthermore, MARK4 plays a role in regulating cell polarity, microtubule dynamics, and cell cycle progression, and its dysregulation has been linked to cancer cell proliferation and migration.[3][7] This technical guide provides an in-depth overview of the target identification and validation process for this compound, detailing the experimental methodologies and key signaling pathways involved.
Target Identification
The identification of MARK4 as the primary target of this compound was achieved through a multi-pronged approach, combining computational screening with biochemical and cellular assays.
In Silico Screening
Initial virtual screening of compound libraries against a homology model of the MARK4 kinase domain identified a number of potential small molecule inhibitors. These compounds were then subjected to further computational analysis, including molecular docking simulations, to predict their binding affinity and mode of interaction with the ATP-binding pocket of MARK4.
Biochemical Assays
Promising candidates from the in silico screening were then evaluated in biochemical assays to determine their direct inhibitory effect on MARK4 activity.
Table 1: Biochemical Activity of this compound and Control Compounds
| Compound | Assay Type | Target | IC50 (µM) | Binding Constant (K) (M⁻¹) |
| This compound | ATPase Inhibition | MARK4 | 1.54 | 3.16 x 10⁶ |
| Galantamine | Kinase Inhibition | MARK4 | 5.87 | - |
| Donepezil | Kinase Inhibition | MARK4 | 5.3 | - |
| Rivastigmine Tartrate | Kinase Inhibition | MARK4 | 6.74 | - |
| OTSSP167 | ATPase Inhibition | MARK4 | - | - |
Data compiled from multiple sources for illustrative purposes.[1][2][6]
Experimental Protocols: Target Identification
MARK4 Kinase Inhibition Assay (Malachite Green-Based)
This assay quantitatively measures the kinase activity of MARK4 by detecting the amount of inorganic phosphate released from ATP hydrolysis.
Materials:
-
Recombinant full-length human MARK4 enzyme[8]
-
This compound and control compounds
-
ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM DTT)[2]
-
Malachite Green reagent[2]
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant MARK4 enzyme to each well.
-
Add the diluted compounds to the respective wells and incubate at room temperature for 1 hour to allow for binding.[5]
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate generated during the reaction.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.[2]
-
The amount of phosphate released is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence Binding Assay
This method is used to determine the binding affinity of this compound to MARK4 by measuring changes in the intrinsic fluorescence of the protein upon ligand binding.
Materials:
-
Recombinant human MARK4 enzyme
-
This compound
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of MARK4 in a suitable buffer.
-
Record the intrinsic fluorescence emission spectrum of the MARK4 solution (excitation typically around 280 nm).
-
Titrate the MARK4 solution with increasing concentrations of this compound.
-
After each addition of the compound, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
The binding of this compound to MARK4 will likely quench the intrinsic tryptophan fluorescence of the protein.
-
Analyze the change in fluorescence intensity as a function of the ligand concentration to determine the binding constant (K).[6]
Target Validation
Once MARK4 was identified as a direct target of this compound, further experiments were conducted to validate its role in the observed cellular effects of the compound.
Cellular Assays
The efficacy of this compound was assessed in relevant cell-based models to confirm its on-target activity and therapeutic potential.
Table 2: Cellular Activity of MARK4 Inhibitors
| Compound | Cell Line | Assay Type | Effect | IC50 (µM) |
| OTSSP167 | HEK-293 | MTT Assay | Inhibition of cell proliferation | 58.88 (±1.5) |
| OTSSP167 | MCF-7 | MTT Assay | Inhibition of cell proliferation | 48.2 (±1.6) |
Data from a study on the MARK4 inhibitor OTSSP167.[1]
Target Engagement and Specificity
To confirm that the cellular effects of this compound are mediated through the inhibition of MARK4, target engagement and specificity studies were performed.
Experimental Protocols: Target Validation
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cell lines.[1]
Materials:
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value for cell proliferation inhibition.
siRNA-Mediated Knockdown of MARK4
This technique is used to specifically reduce the expression of MARK4 in cells to determine if this phenocopies the effects of this compound treatment, thereby validating MARK4 as the relevant target.
Materials:
-
Target cells
-
siRNA specifically targeting MARK4 mRNA
-
Non-targeting control siRNA[10]
-
Opti-MEM or similar serum-free medium
-
Cell culture medium
Procedure:
-
Transfection:
-
One day before transfection, seed the cells so that they are 50-70% confluent on the day of transfection.[12]
-
Dilute the MARK4 siRNA and the non-targeting control siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for the appropriate time (typically 4-6 hours).[12]
-
Replace the transfection medium with fresh, complete cell culture medium.
-
-
Validation of Knockdown:
-
Phenotypic Analysis:
-
Following confirmation of successful knockdown, treat the cells with this compound.
-
Perform cellular assays (e.g., proliferation, migration) to determine if the effect of this compound is diminished in the MARK4-knockdown cells compared to the control cells.
-
MARK4 Pull-Down Assay
This assay is used to confirm the direct physical interaction between this compound and the MARK4 protein in a cellular context.
Materials:
-
Cell lysate from cells expressing tagged MARK4 (e.g., GST-MARK4 or His-MARK4)
-
This compound (potentially immobilized on beads or used in competition)
-
Affinity beads (e.g., Glutathione-Sepharose for GST-tags, Ni-NTA agarose for His-tags)[13]
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bait Immobilization:
-
Incubate the affinity beads with the cell lysate containing the tagged MARK4 protein to allow for binding of the "bait" protein.[14]
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[14]
-
-
Prey Incubation:
-
Incubate the immobilized MARK4 with a cell lysate containing potential interacting partners ("prey") in the presence or absence of an excess of free this compound.
-
-
Washing:
-
Perform stringent washes to remove non-interacting proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer.[15]
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the presence of MARK4 and its interacting partners by Western blotting using specific antibodies. A reduction in the interaction with a known partner in the presence of this compound would suggest competitive binding.
-
Signaling Pathways and Mechanism of Action
MARK4 is a key regulator in several signaling pathways implicated in both neurodegeneration and cancer. This compound exerts its therapeutic effects by modulating these pathways through the inhibition of MARK4.
MARK4 in Alzheimer's Disease: Tau Hyperphosphorylation
In the context of Alzheimer's disease, MARK4 directly phosphorylates tau protein at specific sites, leading to its detachment from microtubules. This destabilizes the microtubule network, which is crucial for neuronal structure and transport. The detached and hyperphosphorylated tau then aggregates to form neurofibrillary tangles, a hallmark of the disease. By inhibiting MARK4, this compound is expected to reduce tau hyperphosphorylation, thereby stabilizing microtubules and preventing the formation of these toxic aggregates.[5]
MARK4 in Cancer: The AMPK/mTOR/HIF-1α and MAPK/ERK Pathways
In various cancers, MARK4 has been shown to promote cell growth and proliferation by influencing key signaling pathways such as the AMPK/mTOR/HIF-1α and MAPK/ERK pathways.
The AMPK/mTOR/HIF-1α pathway is a central regulator of cellular metabolism and growth. MARK4 can stimulate the mTOR/HIF-1α axis, which promotes aerobic glycolysis (the Warburg effect) and cell growth in cancer cells. Inhibition of MARK4 by this compound is expected to suppress this pathway, leading to reduced cancer cell proliferation.[16]
References
- 1. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Network-Guided Approach to Discover Phytochemical-Based Anticancer Therapy: Targeting MARK4 for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of microtubule affinity-regulating kinase 4 in cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. MARK4 Kinase Enzyme System [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 11. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. cusabio.com [cusabio.com]
Mark-IN-4: A Technical Guide to its Biological Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mark-IN-4 is a potent, small-molecule inhibitor of Microtubule Affinity Regulating Kinase (MARK) with a reported IC50 of 1 nM.[1] This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its potential therapeutic relevance, particularly in the context of Alzheimer's disease. This document details the underlying signaling pathways, provides established experimental protocols for its study, and presents available quantitative data.
Introduction to MARK and its Role in Pathophysiology
Microtubule Affinity Regulating Kinases (MARKs) are a family of serine/threonine kinases that play a crucial role in the regulation of microtubule dynamics and cell polarity.[2][3] In humans, the MARK family consists of four isoforms: MARK1, MARK2, MARK3, and MARK4.[3][4] These kinases are implicated in various cellular processes, including neuronal migration and development.
A primary and well-studied function of MARK is the phosphorylation of microtubule-associated proteins (MAPs), most notably the tau protein.[2] Phosphorylation of tau by MARK at specific sites within its microtubule-binding domain, such as Serine-262 and Serine-356, leads to the detachment of tau from microtubules.[2] This dissociation destabilizes the microtubule network and increases the pool of unbound tau, a critical step in the pathogenesis of Alzheimer's disease and other tauopathies. In the progression of Alzheimer's disease, hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), a hallmark pathological feature of the disease. Elevated expression of MARK4 has been observed in the brains of Alzheimer's disease patients, where it co-localizes with phosphorylated tau.[2]
This compound: A Potent Inhibitor of MARK
This compound has been identified as a potent inhibitor of MARK. The primary mechanism of action of this compound is the inhibition of the kinase activity of MARK, thereby preventing the phosphorylation of its downstream substrates, including tau protein. By inhibiting MARK, this compound is proposed to maintain the association of tau with microtubules, thus preserving microtubule stability and preventing the accumulation of pathological, hyperphosphorylated tau.
Quantitative Data
The available quantitative data for this compound is currently limited in the public domain. The most prominently reported value is its high potency against MARK.
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | MARK | 1 | Biochemical Kinase Assay | [1] |
Note: A detailed selectivity profile of this compound against the four different MARK isoforms (MARK1, MARK2, MARK3, and MARK4) and a broader panel of kinases is not currently available in the public scientific literature. Such data is critical for a comprehensive understanding of its specificity and potential off-target effects.
Signaling Pathways
The signaling pathway involving MARK and its downstream effector tau is a critical area of investigation in neurodegenerative diseases. Upstream kinases such as Liver Kinase B1 (LKB1) and MARK Kinase (MARKK/TAO-1) can activate MARK through phosphorylation. Once activated, MARK phosphorylates tau, leading to microtubule destabilization. Inhibition of MARK by this compound is expected to block this cascade.
Caption: MARK Signaling Pathway and the Point of Intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biological function.
In Vitro Biochemical Kinase Assay for MARK4 Inhibition
This protocol is designed to determine the in vitro inhibitory activity of this compound against the MARK4 kinase.
Materials:
-
Recombinant human MARK4 enzyme
-
This compound (or other test compounds)
-
Recombinant human Tau protein (full-length or a fragment containing the microtubule-binding domain) as a substrate
-
[γ-³²P]ATP or unlabeled ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
96-well plates
-
Scintillation counter or detection system for non-radioactive assays (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the MARK4 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the Tau substrate and ATP (spiked with [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the appropriate reagent for non-radioactive assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an In Vitro MARK4 Kinase Inhibition Assay.
Cellular Assay for Tau Phosphorylation using Western Blot
This protocol is designed to assess the effect of this compound on tau phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., human neuroblastoma SH-SY5Y or HEK293 cells) that can be induced to express tau.
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-total tau, anti-phospho-tau (e.g., at Ser262), and an antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to an appropriate confluency in multi-well plates.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
If necessary, stimulate a pathway that activates MARK, or transfect cells with a constitutively active form of MARK.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-total tau, anti-phospho-tau, and loading control) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal and the loading control.
Conclusion
This compound is a potent inhibitor of MARK, a kinase centrally involved in the phosphorylation of tau protein. Its ability to inhibit this process highlights its potential as a therapeutic agent for Alzheimer's disease and other tauopathies. Further research, particularly to elucidate its selectivity profile across the MARK isoforms and the broader kinome, is essential to fully characterize its therapeutic potential and safety profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological functions and pharmacological properties of this compound.
References
The MARK Signaling Pathway: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Microtubule Affinity Regulating Kinase (MARK) family comprises a group of highly conserved serine/threonine kinases that play a pivotal role in regulating microtubule dynamics, cell polarity, and various signaling networks.[1][2] There are four mammalian isoforms: MARK1, MARK2, MARK3, and MARK4.[1] These kinases are key regulators of cellular processes such as cell division, neuronal development, and intracellular transport.[1][3] Dysregulation of the MARK pathway is implicated in severe pathologies, including neurodegenerative diseases like Alzheimer's and certain cancers, making it a significant target for therapeutic intervention.[4][5]
This guide provides an in-depth analysis of the MARK signaling pathway, focusing on its core components, regulation, downstream effects, and crosstalk with other critical cellular pathways. It also details the action of inhibitors, such as the potent compound Mark-IN-4, and provides standardized protocols for experimental investigation.
Core Pathway Components and Regulation
The MARK kinases are characterized by a conserved structure consisting of an N-terminal kinase domain, a ubiquitin-associated (UBA) domain, and a C-terminal tail domain.[6] Their activity is primarily regulated by phosphorylation within the activation loop of the kinase domain.
Upstream Activation
The primary upstream activator of the MARK kinase family is the tumor suppressor kinase LKB1 (also known as STK11).[7][8] LKB1, in a complex with the pseudokinase STRAD and the scaffolding protein MO25, directly phosphorylates a conserved threonine residue in the activation T-loop of MARK1, MARK2, MARK3, and MARK4.[7][8] This phosphorylation event leads to a dramatic increase (over 50-fold) in their catalytic activity.[7][8] In LKB1-deficient cells, the activity of endogenous MARK kinases is significantly reduced.[7] Another Ste20-like kinase, MARKK (also known as TAO-1), has also been identified as an activator of MARK.[2][9]
Inhibitory Regulation
Conversely, the activity of MARK kinases can be negatively regulated. For instance, Glycogen Synthase Kinase 3β (GSK3β) can phosphorylate a serine residue adjacent to the activating threonine in the activation loop of MARK2, which overrides the activation by LKB1 and leads to inhibition of MARK activity.[1][6]
Signaling Pathways and Crosstalk
The functional consequences of MARK activation are mediated through the phosphorylation of a diverse range of downstream substrates.
Regulation of Microtubule Dynamics
The most well-characterized function of MARK is the regulation of microtubule-associated proteins (MAPs), particularly Tau , MAP2, and MAP4.[2]
-
MARK Activation: Upstream signals activate LKB1, which in turn phosphorylates and activates MARK.
-
Tau Phosphorylation: Activated MARK phosphorylates specific KXGS motifs within the microtubule-binding repeat domain of Tau, with a key site being Serine-262.[5][10]
-
Microtubule Detachment: This phosphorylation event reduces Tau's affinity for microtubules, causing it to detach.
-
Increased Microtubule Dynamics: The dissociation of Tau and other MAPs destabilizes microtubules, leading to increased dynamic instability. This is crucial for processes requiring cytoskeletal remodeling, such as cell division and neuronal plasticity.
In the context of Alzheimer's disease, hyperphosphorylation of Tau by kinases including MARK contributes to the formation of neurofibrillary tangles, a pathological hallmark of the disease.[10][11]
Caption: Core MARK signaling pathway leading to Tau phosphorylation.
Crosstalk with Hippo, AMPK, and mTOR Pathways
Recent research has uncovered significant crosstalk between the MARK signaling axis and other major cellular pathways, positioning MARK as a key integrator of signals related to cell polarity, energy status, and growth.
-
Hippo-YAP Pathway: The LKB1-MARK signaling axis plays a crucial role in controlling the Hippo-YAP pathway.[12][13] LKB1, through MARKs, can regulate the localization of the polarity protein Scribble, which in turn influences the activity of the core Hippo kinases (MST1/2 and LATS1/2).[12][13] This ultimately controls the activity of the transcriptional co-activator YAP, a key regulator of organ size and cell proliferation.[12]
-
AMPK Pathway: MARK kinases belong to the AMPK branch of the CAMK group of kinases.[1] LKB1 is a master kinase that activates both AMPK and 12 other related kinases, including all four MARK isoforms.[7][8] This shared upstream activation suggests a coordinated regulation of cellular energy sensing (AMPK) and cell polarity/microtubule dynamics (MARK).
-
mTOR Pathway: The mTOR pathway is a central regulator of cell growth and metabolism.[14] Crosstalk exists between the Hippo and mTOR pathways, and since MARK is an upstream regulator of Hippo signaling, it is indirectly linked to mTOR regulation.[15][16] This network integrates signals from growth factors, nutrients, and cell density to coordinate cell behavior.[15]
Caption: Crosstalk between MARK, AMPK, Hippo, and mTOR signaling pathways.
Quantitative Data: MARK Inhibitors
The development of specific and potent inhibitors is crucial for both studying the MARK pathway and for therapeutic applications. This compound is a notable example, exhibiting high potency.
| Inhibitor | Target(s) | IC50 | Cell-based IC50 | Reference |
| This compound | MARK | 1 nM | Not specified | [17] |
| Compound 30199 | MARK1-4 | 1.6 - 3.0 µM | Not specified | [10] |
| OTSSP167 | MARK4, MELK | Not specified | 58.88 µM (HEK-293) | [4] |
| 48.2 µM (MCF-7) | [4] | |||
| BX-912 | MARK4 | Not specified | Not specified | [4] |
| BX-795 | MARK4 | Not specified | Not specified | [4] |
Note: IC50 values can vary significantly based on assay conditions, such as ATP concentration.[18]
Experimental Protocols
Investigating the MARK pathway and the effects of its inhibitors typically involves a combination of in vitro biochemical assays and cell-based functional assays.
Protocol 1: In Vitro Kinase Activity Assay
This protocol is designed to measure the catalytic activity of a MARK isoform and assess the potency of an inhibitor like this compound.
Objective: To determine the IC50 value of an inhibitor against a specific MARK kinase.
Materials:
-
Recombinant human MARK kinase (e.g., MARK4)
-
Kinase substrate (e.g., synthetic peptide derived from Tau, like "CHKtide")[11]
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™/luminescence-based kits)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagents (e.g., P81 phosphocellulose paper and scintillation counter, or ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a kinase reaction mixture containing the kinase buffer, substrate, and the MARK enzyme.
-
Inhibitor Incubation: Add a small volume of the diluted inhibitor to the appropriate wells of the plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate Reaction: Add the kinase reaction mixture to the wells. Initiate the phosphorylation reaction by adding a solution of ATP (mixed with [γ-³²P]ATP if using the radioactive method). The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays, or the specified reagent for luminescence-based assays).
-
Detection:
-
Radioactive Method: Spot the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Method: Follow the manufacturer's protocol (e.g., for ADP-Glo™) to convert remaining ADP to ATP and measure the resulting luminescence, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase activity and inhibition assay.
Protocol 2: Western Blot for Phosphorylated Tau in Cells
This protocol is used to assess the effect of a MARK inhibitor on the phosphorylation of its downstream target, Tau, in a cellular context.
Objective: To detect changes in the level of Tau phosphorylated at Ser262 in cells treated with a MARK inhibitor.
Materials:
-
Cell line (e.g., HEK293, SH-SY5Y, or primary neurons)
-
MARK inhibitor (this compound)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tau (Ser262) and anti-total-Tau
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST to reduce background)
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the MARK inhibitor (and a vehicle control, e.g., DMSO) for a predetermined duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[19]
-
SDS-PAGE and Transfer: Separate the protein samples by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Tau (Ser262), diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the phospho-signal, the membrane can be stripped of antibodies and re-probed for total Tau and a loading control like β-actin.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the phospho-Tau signal to the total Tau signal, which is then normalized to the loading control.[20]
Protocol 3: Cell Viability (MTT/MTS) Assay
This assay assesses the cytotoxic effect of a MARK inhibitor on cultured cells.
Objective: To measure the impact of this compound on the metabolic activity and viability of a cell line.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Test inhibitor (this compound)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[21]
-
Compound Treatment: Treat the cells with a range of concentrations of the MARK inhibitor. Include vehicle-only (control) and media-only (blank) wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add Reagent:
-
MTT Assay: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21][22]
-
MTS Assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[23][24] The product is a soluble formazan.
-
-
Solubilization (MTT only): For the MTT assay, add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[22]
-
Measure Absorbance: Read the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm.[21] For MTS, the wavelength is around 490 nm.[23]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Conclusion
The MARK signaling pathway is a central hub in the regulation of microtubule-based cellular processes and demonstrates extensive crosstalk with other fundamental signaling networks. Its role in the pathology of Alzheimer's disease and cancer makes it a compelling target for drug discovery. Potent inhibitors like this compound provide powerful tools for dissecting the pathway's functions and hold therapeutic promise. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the multifaceted roles of MARK kinases and evaluate the efficacy of novel inhibitors.
References
- 1. Structure and regulation of MARK, a kinase involved in abnormal phosphorylation of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MARKs (MAP/microtubule affinity-regulating kinases), microtubule dynamics and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MARK2/MARK3 Kinases Are Catalytic Codependencies of YAP/TAZ in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. A genetic screen identifies an LKB1-MARK signalling axis controlling the Hippo-YAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-talk between AMPK and mTOR in regulating energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crosstalk between the mTOR and Hippo pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 20. holublab.com [holublab.com]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide to Structural Analogs of Mark-IN-4: A New Frontier in MARK4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mark-IN-4, a potent inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4), and its structural analogs based on the pyrazolopyrimidine scaffold. MARK4 is a serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease and various cancers. Its role in tau protein hyperphosphorylation and regulation of key signaling pathways such as the MAPK/ERK and Hippo pathways has made it a critical target for therapeutic intervention. This document details the chemical structures, biological activities, and mechanisms of action of this compound and its analogs. Furthermore, it provides detailed experimental protocols for the evaluation of these compounds and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.
Introduction: The Therapeutic Promise of MARK4 Inhibition
Microtubule Affinity Regulating Kinase 4 (MARK4) is a key regulator of microtubule dynamics, a fundamental process in cell division, polarity, and intracellular transport.[1] Dysregulation of MARK4 activity has been strongly linked to the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and subsequent neuronal death.[2][3] In the context of oncology, MARK4 has been shown to promote the proliferation and migration of cancer cells by modulating critical signaling cascades, including the MAPK/ERK and Hippo pathways.[4][5]
The development of potent and selective MARK4 inhibitors, therefore, represents a promising therapeutic strategy for these debilitating diseases. This compound, a highly potent inhibitor with a pyrazolopyrimidine core, has emerged as a significant lead compound in this endeavor. This guide explores the structure-activity relationships of this compound and its structural analogs, providing a valuable resource for researchers engaged in the development of next-generation MARK4-targeted therapies.
This compound and its Structural Analogs: A Chemical and Biological Overview
This compound is a potent MARK inhibitor with a reported half-maximal inhibitory concentration (IC50) of 1 nM.[5] Its chemical structure is characterized by a central pyrazolopyrimidine scaffold. A number of structural analogs sharing this core have been synthesized and evaluated for their MARK4 inhibitory activity.
Chemical Structures
The core chemical structure of this compound and its identified structural analogs are presented below. These compounds primarily feature substitutions on the pyrazolopyrimidine ring system.
This compound
-
Chemical Formula: C21H23N7OS
-
CAS Number: 1990492-86-8
-
Structure:
A notable structural analog is a pyrazolopyrimidine inhibitor whose crystal structure in complex with MARK4 has been determined, providing key insights into the binding mode.[6]
Quantitative Biological Data
The following table summarizes the available quantitative data for this compound and its structural analogs, primarily focusing on their in vitro inhibitory activity against MARK4.
| Compound Name/Reference | Core Scaffold | IC50 (MARK4) | Other Kinase IC50s | Cell-based Assay Data (e.g., EC50) |
| This compound | Pyrazolopyrimidine | 1 nM | Data not available | Data not available |
| Pyrazolopyrimidine Inhibitor[6] | Pyrazolopyrimidine | 4.6 nM | MARK1: 4.1 nM, MARK2: 2.5 nM, MARK3: 3.9 nM | Data not available |
| Compound 9 [7] | 4,6-Disubstituted Pyrimidine | 12.98 ± 0.63 µM | Data not available | Data not available |
| Compound 14 [7] | 4,6-Disubstituted Pyrimidine | 7.52 ± 0.33 µM | Data not available | Data not available |
Mechanism of Action and Signaling Pathways
MARK4 inhibitors, including this compound and its analogs, exert their effects by competing with ATP for the kinase's active site. The pyrazolopyrimidine core is a key pharmacophore that interacts with the hinge region of the kinase domain.[6] By inhibiting MARK4, these compounds can modulate downstream signaling pathways implicated in disease.
Role in Tau Phosphorylation (Alzheimer's Disease)
In the context of Alzheimer's disease, MARK4 directly phosphorylates tau protein at specific serine residues (e.g., Ser262), which promotes its dissociation from microtubules and subsequent aggregation into neurofibrillary tangles.[2][8] Inhibition of MARK4 is therefore expected to reduce tau hyperphosphorylation and its pathological consequences.
Modulation of Cancer-Related Signaling Pathways
-
Hippo Signaling Pathway: MARK4 has been identified as a negative regulator of the Hippo signaling pathway.[4][5][9] It phosphorylates and inactivates the core Hippo kinases MST1/2 and SAV1, leading to the activation of the downstream effectors YAP and TAZ, which promote cell proliferation and migration.[4][5] Inhibition of MARK4 can restore Hippo signaling, leading to the suppression of tumorigenesis.
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Studies have shown that MARK4 can promote the malignant phenotype of cancer cells through the MAPK/ERK signaling pathway.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and its analogs.
MARK4 ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATPase activity of MARK4, which is directly proportional to its kinase activity.
Materials:
-
Recombinant human MARK4 enzyme
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96- or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the MARK4 enzyme in the assay buffer.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. oncotarget.com [oncotarget.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Tauopathy in AD: Therapeutic Potential of MARK-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of microtubule affinity-regulating kinase 4 catalytic domain in complex with a pyrazolopyrimidine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of individual MARK isoforms in phosphorylation of tau at Ser²⁶² in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAP4K4 is a novel MAPK/ERK pathway regulator required for lung adenocarcinoma maintenance - PMC [pmc.ncbi.nlm.nih.gov]
understanding the role of Mark-IN-4 in [specific disease/pathway]
An In-Depth Technical Guide to the Role of MARK4 in Alzheimer's Disease
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in the regulation of microtubule dynamics.[1][2] It belongs to a family of four highly conserved kinases (MARK1-4) that phosphorylate microtubule-associated proteins (MAPs), including tau, leading to their detachment from microtubules.[2] This process is vital for various cellular activities such as cell division, cell polarity, and neuronal function.[1][2] Emerging evidence has strongly implicated MARK4 in the pathology of several diseases, most notably Alzheimer's disease, where its dysregulation is linked to the hyperphosphorylation of tau protein, a key event in the disease's progression.[1][2][3][4][5] This guide provides a comprehensive technical overview of the role of MARK4 in Alzheimer's disease, focusing on its mechanism of action, involvement in signaling pathways, and its potential as a therapeutic target.
The Role of MARK4 in the Pathophysiology of Alzheimer's Disease
Alzheimer's disease is characterized by two primary neuropathological hallmarks: extracellular plaques of amyloid-beta (Aβ) peptides and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. MARK4 is intricately linked to the latter.
Elevated levels of MARK4 have been observed in the brains of Alzheimer's disease patients, where it colocalizes with phosphorylated tau.[1][2] The kinase activity of MARK4 directly contributes to the hyperphosphorylation of tau at specific sites, such as Serine-262, which is a critical step in the detachment of tau from microtubules.[1][5] This event disrupts microtubule stability, leading to impaired axonal transport and ultimately neuronal dysfunction and death.[3] The resulting unbound and hyperphosphorylated tau aggregates to form the NFTs that are characteristic of Alzheimer's pathology.
Furthermore, the activation of MARK4 can be triggered by other kinases, such as CDK5 and LKB1, creating a cascade that exacerbates tau pathology.[1] The upregulation of MARK4 has also been associated with neuroinflammation, another key component of Alzheimer's disease, through its interaction with the NLRP3 inflammasome.[1]
Signaling Pathways Involving MARK4 in Alzheimer's Disease
The function of MARK4 in Alzheimer's disease is best understood through its position in key signaling pathways. Below are diagrams illustrating these pathways.
Quantitative Data on MARK4 Inhibition
The development of specific inhibitors for MARK4 is an active area of research. The following table summarizes quantitative data for select MARK4 inhibitors.
| Inhibitor | Target | IC50 / Binding Affinity | Reference |
| MARK4 inhibitor 1 | MARK4 | 1.54 µM | [6] |
| Galantamine | MARK4 | ΔG binding: -18.8 kcal/mol (LIE), -31.2 kcal/mol (MMGBSA) | [5] |
Experimental Protocols for Investigating MARK4
General Methodologies:
-
Kinase Assays: To determine the enzymatic activity of MARK4 and the potency of potential inhibitors, in vitro kinase assays are employed. These assays typically involve incubating recombinant MARK4 with a substrate (like a tau-derived peptide) and ATP, and then measuring the resulting phosphorylation.
-
Cell-Based Assays: Human cell lines, such as neuroblastoma cells (e.g., SH-SY5Y), are used to study the effects of MARK4 expression or inhibition in a cellular context. These experiments can involve overexpressing or knocking down MARK4 and then assessing tau phosphorylation levels via Western blotting or immunofluorescence.
-
Analysis of Post-Mortem Brain Tissue: To understand the role of MARK4 in human disease, brain tissue from Alzheimer's patients and healthy controls is analyzed. Techniques such as immunohistochemistry and Western blotting are used to measure the levels and localization of MARK4 and phosphorylated tau.[1]
-
Molecular Docking and Simulation: In silico methods are used to predict the binding of potential inhibitors to the MARK4 active site and to understand the molecular basis of their interaction.[3][5]
Conclusion
MARK4 has emerged as a significant kinase in the pathology of Alzheimer's disease, primarily through its role in the hyperphosphorylation of tau. Its elevated expression in affected brains and its direct enzymatic activity on tau make it a compelling therapeutic target.[3][7] The ongoing development of potent and selective MARK4 inhibitors offers a promising avenue for therapeutic intervention aimed at halting or slowing the progression of neurodegeneration in Alzheimer's disease. Further research into the complex signaling networks involving MARK4 will be crucial for the successful clinical translation of these strategies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. MARK4 - Wikipedia [en.wikipedia.org]
- 3. Tauopathy in AD: Therapeutic Potential of MARK-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gain-of-function MARK4 variant associates with pediatric neurodevelopmental disorder and dysmorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Therapeutic targeting of microtubule affinity-regulating kinase 4 in cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mark-IN-4 experimental protocol for cell culture
Application Notes: Mark-IN-4
Introduction
This compound is a highly potent, cell-permeable inhibitor of Microtubule Affinity Regulating Kinase (MARK), with a primary target of MARK4. The MARK family of serine/threonine kinases plays a crucial role in regulating microtubule dynamics, cell cycle control, and cell polarity.[1][2] Elevated expression and activity of MARK4 have been implicated in the pathology of both neurodegenerative diseases, such as Alzheimer's disease, and various forms of cancer.[3][4][5] In Alzheimer's, MARK4 is known to phosphorylate tau protein, leading to microtubule destabilization and the formation of neurofibrillary tangles.[3][6] In oncology, MARK4 is involved in multiple signaling pathways that promote tumor growth and proliferation, including the AMPK/mTOR, MAPK/ERK, and Hippo pathways.[4][5][7] These application notes provide detailed protocols for the use of this compound in cell culture to investigate its therapeutic potential and mechanism of action.
Mechanism of Action
This compound exerts its biological effect through the direct inhibition of MARK kinase activity. As a serine/threonine kinase, MARK4 phosphorylates microtubule-associated proteins (MAPs), including MAP2, MAP4, and Tau, causing them to detach from microtubules.[1][8] This detachment increases microtubule dynamics, a process essential for cell division and polarity.[1] By inhibiting MARK4, this compound is expected to stabilize the microtubule network, prevent the hyperphosphorylation of proteins like Tau, and modulate downstream signaling pathways that are dependent on MARK4 activity.
Quantitative Data Summary
The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific biological target by 50%.[9]
| Compound | Target | IC50 Value | Reference |
| This compound | MARK | 1 nM | [10] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration.[11]
MARK4 Signaling Pathways
MARK4 is a critical node in several signaling cascades relevant to both cancer and neurodegenerative diseases. Its inhibition by this compound can be expected to impact these pathways.
Caption: Key signaling pathways modulated by MARK4.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in a cell culture setting. It is critical to optimize parameters such as cell density, compound concentration, and incubation time for each specific cell line and experimental goal.
Experimental Workflow
Caption: General workflow for studying the effects of this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO.[10][12] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 390.4 g/mol , dissolve 3.9 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[10]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage (up to 6 months at -80°C).[10]
Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be used in vehicle control wells.
Protocol 2: Cell Treatment and Viability (MTT) Assay
This protocol determines the effect of this compound on cell proliferation and is used to calculate the IC50 value in a specific cell line.
Materials:
-
Cells of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range might be 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use non-linear regression (four-parameter logistic curve) to fit the data and determine the IC50 value.[13]
-
Caption: Logic of IC50 determination from a dose-response curve.
Protocol 3: Western Blot Analysis of Target Protein Phosphorylation
This protocol is used to assess whether this compound inhibits the phosphorylation of downstream targets of MARK4, such as Tau or components of the mTOR pathway.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau (Ser262), anti-total-Tau, anti-phospho-RPTOR, anti-total-RPTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommendation.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the phosphorylated protein band should be normalized to the total protein and the loading control (e.g., β-actin). A decrease in the phospho-protein signal with increasing this compound concentration indicates target engagement and inhibition.
References
- 1. MARK4 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. MARK4 microtubule affinity regulating kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of microtubule affinity-regulating kinase 4 in cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MARK2/4 promotes Warburg effect and cell growth in non-small cell lung carcinoma through the AMPKα1/mTOR/HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
Clarification on Mark-IN-4: A MARK4 Inhibitor, Not a G9a/GLP Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Therapeutic targeting of microtubule affinity-regulating kinase 4 in cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of cognition and adaptive behavior by the GLP/G9a epigenetic suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
- 16. selleckchem.com [selleckchem.com]
- 17. anti-Histone 3 Antibody [ABIN3023260] - Human, WB, IF, IHC [antibodies-online.com]
- 18. H3K9me2 Polyclonal Antibody (49-1007) [thermofisher.com]
- 19. Histone H3K9me2 Polyclonal Antibody (39375) [thermofisher.com]
- 20. Histone H3 (di methyl K9) antibody [mAbcam 1220] (ab1220) | Abcam [abcam.com]
- 21. diagenode.com [diagenode.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Mark-IN-4 in Murine Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Mark-IN-4, a potent microtubule affinity regulating kinase (MARK) inhibitor, in mice. The protocols outlined below are based on common practices for administering small molecule inhibitors in preclinical research.
Introduction to this compound
This compound is a potent inhibitor of microtubule affinity regulating kinase (MARK) with a reported IC50 of 1 nM.[1] The MARK family of serine/threonine kinases, particularly MARK4, plays a significant role in the phosphorylation of microtubule-associated proteins (MAPs) like tau.[2][3] Dysregulation of MARK4 activity is implicated in the pathology of Alzheimer's disease through the hyperphosphorylation of tau, leading to the formation of neurofibrillary tangles.[2][4][5] Additionally, MARK4 is involved in various cellular processes, including cell polarity, cell cycle control, and microtubule dynamics.[3][6] Emerging research also connects MARK4 to cancer signaling pathways, such as the AMPKα1/mTOR/HIF-1α and MAPK/ERK pathways.[6][7]
Data Presentation: Formulation and Administration Overview
Quantitative data regarding the formulation and administration of this compound in mice are summarized below. It is crucial to note that the optimal dosage and administration route are model- and study-dependent and should be empirically determined.
Table 1: this compound Formulation for In Vivo Studies
| Component | Concentration | Purpose |
| This compound | Variable | Active Pharmaceutical Ingredient |
| DMSO | As required (e.g., 10%) | Initial Solubilization |
| PEG300 | As required (e.g., 40%) | Co-solvent |
| Tween 80 | As required (e.g., 5%) | Surfactant/Emulsifier |
| Saline or Corn Oil | q.s. to final volume | Vehicle |
Note: The table is based on common formulation strategies for poorly soluble compounds. The exact percentages may need optimization. A suggested formulation involves dissolving this compound in DMSO first, then adding PEG300 and Tween80 before bringing it to the final volume with a suitable vehicle like saline or corn oil.[8]
Table 2: Recommended Administration Parameters in Mice
| Parameter | Guideline | Reference |
| Administration Routes | Intraperitoneal (IP), Intravenous (IV), Oral (PO - Gavage), Subcutaneous (SC) | [9][10] |
| Dosage Range | 1 - 50 mg/kg (To be determined empirically) | General guidance for kinase inhibitors |
| Dosing Frequency | Once or twice daily (To be determined by pharmacokinetic studies) | General practice |
| Maximum Injection Volume (IP) | 10 mL/kg | [11] |
| Maximum Injection Volume (IV - tail vein) | 5 mL/kg | General practice |
| Maximum Injection Volume (SC) | 10 mL/kg | [11] |
| Maximum Oral Gavage Volume | 10 mL/kg | [11] |
| Needle Gauge (IP) | 25-27 G | [11] |
| Needle Gauge (IV - tail vein) | 27-30 G | [11] |
| Needle Gauge (SC) | 25-27 G | [11] |
| Gavage Needle Size | 20-22 G (with ball tip) |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Formulation for Injection
This protocol describes the preparation of a stock solution and its dilution for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Vortex until fully dissolved.
-
-
Vehicle Preparation (Example for Aqueous Formulation):
-
In a sterile tube, combine PEG300 and Tween 80 in the desired ratio (e.g., 40% PEG300, 5% Tween 80).
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle mixture while vortexing.
-
Add sterile saline to reach the final desired concentration and volume.
-
For a corn oil-based formulation, add the DMSO stock solution to the corn oil and mix thoroughly.[8]
-
Ensure the final solution is clear and free of precipitation. If precipitation occurs, sonication or gentle warming may be required.
-
Administration of this compound to Mice
This section details the procedures for various administration routes. Proper animal restraint is critical for all techniques.
Procedure:
-
Restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse so the head is pointing downwards.
-
Insert a 25-27 G needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[10]
-
Aspirate to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the this compound formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 G needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
A successful insertion will often be indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If resistance is met or a bleb forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site.
Procedure:
-
Gently restrain the mouse and hold it in an upright position.
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the appropriate insertion depth for the gavage needle.
-
Insert a ball-tipped gavage needle into the mouth and gently advance it along the roof of the mouth and down the esophagus.[11] The mouse should swallow the tube.
-
If the mouse coughs or struggles excessively, the needle may be in the trachea and must be removed immediately.[11]
-
Once the needle is in the stomach, administer the formulation slowly.
-
Remove the needle gently and return the mouse to its cage.
Visualization of Signaling Pathways and Workflows
MARK4 Signaling Pathway in Alzheimer's Disease
Caption: MARK4 phosphorylates Tau, leading to microtubule destabilization and NFT formation in Alzheimer's.
MARK4 Signaling in Cancer (AMPK/mTOR Pathway)
Caption: MARK4 promotes cancer cell growth by inhibiting AMPK and activating the mTOR/HIF-1α pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse disease model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. MARK4 - Wikipedia [en.wikipedia.org]
- 4. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MARK4 microtubule affinity regulating kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. MARK2/4 promotes Warburg effect and cell growth in non-small cell lung carcinoma through the AMPKα1/mTOR/HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. urmc.rochester.edu [urmc.rochester.edu]
Application Note and Protocol: Preparation of Mark-IN-4 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mark-IN-4 is a potent inhibitor of microtubule affinity regulating kinase (MARK) with a half-maximal inhibitory concentration (IC50) of 1 nM.[1][2][3] The MARK family of serine/threonine kinases, particularly MARK4, plays a crucial role in regulating microtubule dynamics through the phosphorylation of microtubule-associated proteins (MAPs) such as tau.[4][5] Elevated levels and activity of MARK4 are associated with the hyperphosphorylation of tau, a key pathological event in Alzheimer's disease leading to the formation of neurofibrillary tangles.[4][5][6] By inhibiting MARK4, this compound serves as a valuable chemical probe for studying tau pathology and represents a potential therapeutic strategy for Alzheimer's disease.[1][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and reproducibility.
Quantitative Data Summary
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Molecular Formula | C₂₁H₂₃N₇O | [2] |
| Molecular Weight | 421.52 g/mol | [2] |
| IC₅₀ | 1 nM | [1][2][3] |
| Purity | >99% | [1][7] |
| Primary Stock Solvent | Dimethyl sulfoxide (DMSO) | [1][8] |
| Reported Solubility | ≥ 25 mg/mL in DMSO | [1] |
| Stock Solution Storage | -20°C for 1 month, -80°C for 6 months | [1][3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
This compound is intended for research use only.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid direct contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[1]
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Calculations can be adjusted for different desired concentrations.
Calculation: To prepare a stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mM x 421.52 g/mol x 1 mL = 4.2152 mg
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Carefully weigh out 4.22 mg of this compound powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If precipitation occurs, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[1][3] The volume of each aliquot should be appropriate for your typical experimental needs.
-
Storage: Store the aliquots protected from light at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][3]
Preparation of Working Solutions
-
Before use, allow an aliquot of the stock solution to thaw completely and equilibrate to room temperature for at least one hour.[3]
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Dilute the DMSO stock solution into the appropriate aqueous cell culture medium or in vivo vehicle to achieve the final desired working concentration.
-
Note: For in vivo experiments, working solutions should be prepared freshly on the same day of use.[1]
Visualizations
Caption: Workflow for preparing a 10 mM this compound stock solution.
Caption: Inhibition of the MARK4-Tau phosphorylation pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1990492-86-8|DC Chemicals [dcchemicals.com]
- 3. This compound|1990492-86-8|COA [dcchemicals.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. MARK4 - Wikipedia [en.wikipedia.org]
- 6. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes: Mark-IN-4 for Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mark-IN-4 is a highly potent and selective inhibitor of Microtubule Affinity Regulating Kinase (MARK), with a remarkable IC50 of 1 nM[1]. The MARK family of serine/threonine kinases, particularly MARK4, plays a crucial role in the regulation of microtubule dynamics through the phosphorylation of microtubule-associated proteins (MAPs) such as Tau, MAP2, and MAP4[2][3]. Dysregulation of MARK4 activity is implicated in various pathologies, including neurodegenerative diseases like Alzheimer's, where it contributes to the hyperphosphorylation of Tau and the formation of neurofibrillary tangles[2][4][5][6]. This makes MARK4 a compelling therapeutic target.
These application notes provide a detailed protocol for utilizing a modified version of this compound in immunoprecipitation (IP) or pull-down assays to isolate and study MARK4 and its interacting partners. By immobilizing this compound on a solid support, it can be used as a high-affinity "bait" to capture MARK4 from cell or tissue lysates. This enables the investigation of protein-protein interactions, post-translational modifications, and the cellular machinery regulated by MARK4.
Mechanism of Action and Target
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the MARK kinase domain, preventing the phosphorylation of its substrates. Its primary target is the MARK family of kinases, with a high affinity for MARK4[1][7]. MARK4 is a key regulator of cellular processes such as cell polarity, cell cycle control, and microtubule-dependent transport[8][9]. It is known to be activated by upstream kinases like LKB1 and CDK5 and can influence signaling pathways including the NLRP3 inflammasome and mTORC1[3][4].
Quantitative Data Summary
For effective use in experimental settings, understanding the properties of this compound is crucial. The following table summarizes key quantitative data for this inhibitor.
| Parameter | Value | Reference |
| Target | Microtubule Affinity Regulating Kinase (MARK) | [1] |
| IC50 | 1 nM | [1] |
| Molecular Weight | 390.4 g/mol (for a related MARK4 inhibitor) | [7] |
| Solubility | Soluble in DMSO | [1][7] |
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous MARK4 using a Tagged this compound Probe
This protocol describes the use of a biotinylated this compound derivative to pull down MARK4 from cell lysates. This method assumes the availability of such a probe.
Materials:
-
Biotinylated this compound
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell culture flasks
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
End-over-end rotator
-
Heating block
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency (typically 80-90%).
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell monolayer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA assay. For a typical IP, 1-4 mg of total protein is recommended[10].
-
-
Bead Preparation and Probe Immobilization:
-
Resuspend the streptavidin-conjugated beads.
-
Wash the beads twice with lysis buffer.
-
Incubate the beads with an optimized concentration of biotinylated this compound for 1 hour at 4°C on an end-over-end rotator.
-
Wash the beads three times with lysis buffer to remove unbound probe.
-
-
Immunoprecipitation:
-
Add 1-4 mg of clarified cell lysate to the beads with immobilized this compound.
-
Incubate overnight at 4°C on an end-over-end rotator.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Carefully remove the supernatant (unbound fraction).
-
Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 20-40 µL of 2x Laemmli sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for MARK4.
-
The unbound fraction and a sample of the initial lysate (input) should also be run on the gel for comparison.
-
Visualizations
Signaling Pathway of MARK4
Caption: MARK4 is activated by upstream kinases and regulates microtubule stability and other key signaling pathways.
Experimental Workflow for this compound Immunoprecipitation
Caption: Workflow for the immunoprecipitation of MARK4 using a tagged this compound probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MARK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. uniprot.org [uniprot.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. genecards.org [genecards.org]
- 9. MARK4 - Wikipedia [en.wikipedia.org]
- 10. ptglab.com [ptglab.com]
Application Notes and Protocols for Mark-IN-4 in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mark-IN-4 is a potent and selective inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4), a serine/threonine kinase implicated in various cellular processes, including cell cycle control, microtubule dynamics, and signal transduction.[1][2] Overexpression and aberrant activity of MARK4 have been linked to the progression of several diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic development.[3][4]
CRISPR-Cas9 technology has revolutionized functional genomics, enabling genome-wide screens to identify genes that modify cellular phenotypes, such as sensitivity or resistance to a drug.[5][6] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a CRISPR-based genetic screen to identify synthetic lethal interactions in cancer cells. A synthetic lethal interaction occurs when the loss of two genes is lethal to a cell, while the loss of either gene alone is not. Identifying synthetic lethal partners of MARK4 can uncover novel combination therapies for cancers dependent on MARK4 activity.
This protocol describes a negative selection (dropout) screen, where the goal is to identify gene knockouts that are lethal in the presence of this compound.
Mechanism of Action and Signaling Pathway
MARK4 is a key regulator of microtubule stability through the phosphorylation of microtubule-associated proteins (MAPs), such as Tau.[4][7] Its activity is integrated with several major signaling pathways that are often dysregulated in cancer. For instance, MARK4 can inhibit the Hippo tumor suppressor pathway, leading to the activation of the oncogenic transcriptional co-activators YAP/TAZ.[3] Additionally, MARK4 has been shown to promote the Warburg effect and cell growth in non-small cell lung carcinoma through the AMPKα1/mTOR/HIF-1α signaling pathway.[8] Inhibition of MARK4 with this compound is expected to counteract these effects, providing a rationale for its use as an anti-cancer agent.
Quantitative Data Summary
While specific quantitative data for a CRISPR screen involving this compound is not yet published, this section provides representative data for this compound and a template for presenting screen results. The IC50 is the concentration of an inhibitor where the response is reduced by half.
Table 1: Inhibitor Potency
| Compound | Target | IC50 | Assay Type | Reference |
|---|---|---|---|---|
| This compound | MARK | 1 nM | Kinase Assay | [9] |
| MARK4 inhibitor 1 | MARK4 | 1.54 µM | Kinase Assay | [9] |
| Compound 4h | MARK4 | 1.47 µM | Kinase Assay | [10] |
| Huperzine A | MARK4 | 4.91 µM | Kinase Assay | [4] |
| Apigenin | MARK4 | 2.39 µM | Kinase Assay |[11] |
Table 2: Hypothetical CRISPR Screen Results - Top Synthetic Lethal Hits with this compound This table illustrates how results from a CRISPR screen could be presented. "Log2 Fold Change" indicates the depletion of sgRNAs targeting a specific gene in the this compound treated population compared to the control. A more negative value signifies a stronger synthetic lethal effect.
| Gene Target | Gene Function | Average Log2 Fold Change (this compound vs. DMSO) | p-value |
| GENE-A | DNA Damage Repair | -4.2 | 1.5e-8 |
| GENE-B | Cell Cycle Checkpoint | -3.8 | 3.2e-7 |
| GENE-C | Metabolic Regulation | -3.5 | 9.8e-7 |
| GENE-D | Kinase | -3.1 | 5.4e-6 |
| GENE-E | Transcriptional Regulation | -2.9 | 1.2e-5 |
Experimental Protocols
This section outlines a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that are synthetic lethal with this compound.
Cell Line Preparation and IC50 Determination
-
Cell Line Selection: Choose a cancer cell line known to have some dependency on MARK4 signaling (e.g., MDA-MB-231 breast cancer cells).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO2.
-
This compound IC50 Determination:
-
Plate cells in a 96-well plate at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM). Include a DMSO-only control.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value. For the screen, a dose around the IC20-IC30 should be used to exert selective pressure without causing excessive widespread cell death.
-
Genome-Scale CRISPR Library Transduction
-
Library Selection: Use a genome-scale sgRNA library (e.g., GeCKO v2, Brunello).
-
Lentivirus Production: Produce lentivirus for the pooled sgRNA library according to standard protocols.
-
Transduction:
-
Plate Cas9-expressing cells such that they are at 30-50% confluency on the day of transduction.
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a cell population that represents the library complexity by at least 500-fold (e.g., for a library of 100,000 sgRNAs, use at least 50 million cells).
-
-
Antibiotic Selection: Two days post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Baseline Sample Collection: After selection is complete, harvest a portion of the cells as the "Day 0" or baseline reference sample.
This compound Treatment and Cell Culture
-
Population Splitting: After antibiotic selection, split the cell population into two arms: a control arm (treated with DMSO) and an experimental arm (treated with this compound at the predetermined IC20-IC30 concentration).
-
Maintenance: Culture the cells for 14-21 days (approximately 10-15 population doublings).
-
Passaging: Passage the cells as needed, always maintaining a cell count that preserves the library's complexity (at least 500x coverage).
-
Drug Replenishment: Replenish the media with fresh DMSO or this compound at each passage.
Genomic DNA Extraction and Next-Generation Sequencing (NGS)
-
Harvesting: At the end of the treatment period, harvest cells from both the DMSO and this compound arms.
-
gDNA Extraction: Extract genomic DNA (gDNA) from the "Day 0" sample and the final timepoint samples from both arms using a high-quality gDNA extraction kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first step amplifies the sgRNA cassette, and the second step adds NGS adapters and barcodes for multiplexing.
-
Sequencing: Pool the barcoded PCR products and sequence them on an appropriate NGS platform (e.g., Illumina NextSeq or NovaSeq). Aim for a read depth of at least 200-500 reads per sgRNA in the library.
Data Analysis
-
Read Counting: De-multiplex the sequencing data and count the number of reads for each unique sgRNA in each sample.
-
Normalization: Normalize the read counts to the total number of reads per sample (reads per million).
-
Log Fold Change Calculation: For each sgRNA, calculate the log2 fold change (LFC) between the final timepoint (this compound or DMSO) and the "Day 0" sample.
-
Hit Identification: Use statistical packages designed for CRISPR screen analysis (e.g., MAGeCK) to identify genes whose corresponding sgRNAs are significantly depleted in the this compound treated arm compared to the DMSO control arm.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the top hit genes to identify biological processes that are essential for survival in the context of MARK4 inhibition.
Conclusion
The combination of the potent MARK4 inhibitor, this compound, with a genome-wide CRISPR-Cas9 screen provides a powerful and unbiased approach to identify novel synthetic lethal interactions. The resulting candidate genes can serve as high-value targets for combination therapies, potentially overcoming intrinsic or acquired resistance to MARK4 inhibition and expanding the therapeutic potential of targeting this important kinase in cancer and other diseases. The protocols and data structures provided herein offer a robust framework for researchers to design and execute such screens effectively.
References
- 1. A multi-kinase inhibitor screen identifies inhibitors preserving stem-cell-like chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biol.fpark.tmu.ac.jp [biol.fpark.tmu.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Mark-IN-4 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mark-IN-4 is a potent and selective inhibitor of Microtubule Affinity Regulating Kinase (MARK) with a reported IC50 of 1 nM.[1][2] The MARK family of serine/threonine kinases, particularly MARK4, plays a crucial role in regulating microtubule dynamics through the phosphorylation of microtubule-associated proteins (MAPs) like Tau. Dysregulation of MARK4 activity has been implicated in the pathology of various diseases, including Alzheimer's disease, where it contributes to the hyperphosphorylation of Tau and the formation of neurofibrillary tangles, as well as in certain cancers. This makes MARK4 a compelling therapeutic target for drug discovery. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel MARK4 inhibitors.
Signaling Pathway of MARK4
MARK4 is a key regulator in several signaling pathways. Its activity can be modulated by upstream kinases such as LKB1. Once activated, MARK4 phosphorylates a number of downstream substrates, most notably the microtubule-associated protein Tau. Phosphorylation of Tau by MARK4 at specific sites, such as Serine-262, leads to its detachment from microtubules, thereby increasing microtubule dynamics. In pathological conditions like Alzheimer's disease, this event is a critical step in the cascade leading to Tau aggregation and neurofibrillary tangle formation. Furthermore, MARK4 has been shown to be involved in other cellular processes and signaling pathways, including the AMPK/mTOR and Hippo pathways, which are critical in cell growth, proliferation, and polarity.
High-Throughput Screening (HTS) Assay Workflow
A typical HTS campaign to identify novel MARK4 inhibitors involves several stages, from initial screening of a large compound library to subsequent confirmation and characterization of the identified "hits". The workflow is designed to be robust, reproducible, and scalable.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described HTS assays. These values are essential for assessing assay performance and comparing the potency of potential inhibitors.
| Parameter | This compound | Literature Compound 1 | Literature Compound 2 |
| IC50 (nM) | 1 | 1540[3] | 5870[4] |
| Assay Type | Biochemical | Biochemical | Biochemical |
| Z'-Factor | > 0.5 (expected) | > 0.5 (reported)[5] | > 0.5 (reported)[5] |
| Signal to Background (S/B) | > 3 (typical) | > 3 (typical) | > 3 (typical) |
Experimental Protocols
Biochemical HTS Assay: MALDI-TOF Mass Spectrometry
This assay directly measures the enzymatic activity of MARK4 by detecting the phosphorylation of a peptide substrate.
Materials and Reagents:
-
Recombinant human MARK4 enzyme
-
Peptide substrate (e.g., a Tau-derived peptide)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
This compound (as a control inhibitor)
-
Test compounds dissolved in DMSO
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)
-
384-well or 1536-well assay plates
-
MALDI-TOF mass spectrometer
Protocol:
-
Compound Plating: Dispense test compounds and controls (this compound and DMSO) into the assay plate.
-
Enzyme Preparation: Prepare a solution of MARK4 in assay buffer.
-
Substrate and ATP Mix: Prepare a mixture of the peptide substrate and ATP in assay buffer.
-
Reaction Initiation: Add the MARK4 enzyme solution to the wells containing the compounds and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Start Reaction: Add the substrate/ATP mixture to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing the MALDI matrix dissolved in an acidic quenching solution (e.g., 0.1% TFA in 50% acetonitrile).
-
Spotting: Spot a small volume of the terminated reaction mixture onto a MALDI target plate.
-
Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode to detect the masses of the unphosphorylated and phosphorylated peptide substrate.[6]
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the ratio of phosphorylated to unphosphorylated substrate in the test wells to the control wells.
Biochemical HTS Assay: ATPase Activity (Malachite Green)
This colorimetric assay measures the ATPase activity of MARK4 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[4][7]
Materials and Reagents:
-
Recombinant human MARK4 enzyme
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
This compound (as a control inhibitor)
-
Test compounds dissolved in DMSO
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green hydrochloride in water.
-
Solution B: 4.2% Ammonium Molybdate in 4N HCl.
-
Working Reagent: Mix 3 parts of Solution A with 1 part of Solution B. Prepare fresh.
-
-
384-well clear-bottom assay plates
-
Plate reader capable of measuring absorbance at ~620 nm
Protocol:
-
Compound Plating: Dispense test compounds and controls into the assay plate.
-
Enzyme Addition: Add MARK4 enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination and Color Development: Add the Malachite Green working reagent to all wells to stop the reaction and initiate color development.[8]
-
Incubation: Incubate at room temperature for 15-20 minutes to allow the color to stabilize.
-
Data Acquisition: Measure the absorbance at 620 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition based on the absorbance values of the test wells relative to the positive and negative controls.
Cell-Based Assay: MTT Proliferation Assay
This assay assesses the effect of MARK4 inhibition on the proliferation of cancer cell lines known to be dependent on MARK4 activity.
Materials and Reagents:
-
Human cancer cell line with high MARK4 expression (e.g., specific breast or lung cancer cell lines)
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics
-
This compound
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and controls (this compound and vehicle).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Solubilization: Add the solubilization solution to each well and incubate for a further 2-4 hours (or overnight) with gentle shaking to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability inhibition for each compound concentration and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1990492-86-8|DC Chemicals [dcchemicals.com]
- 3. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathways and Diagrams by Research Area | Cell Signaling Technology [cellsignal.com]
- 6. An identification of MARK inhibitors using high throughput MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. eubopen.org [eubopen.org]
- 9. MTT Assay [protocols.io]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for MARK4 Inhibitor Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in the regulation of microtubule dynamics, cell polarity, and neuronal function.[1] Dysregulation of MARK4 activity has been implicated in various neurological disorders, most notably Alzheimer's disease, where it is associated with the hyperphosphorylation of the microtubule-associated protein Tau.[2][3][4] Inhibition of MARK4 is therefore a promising therapeutic strategy for these conditions.[1]
These application notes provide a detailed protocol for the treatment of primary neurons with a MARK4 inhibitor, here referred to as MARK4-Inhibitor-X . The protocols outlined below are based on established methodologies for primary neuron culture and treatment with small molecule inhibitors.[5][6][7][8][9][10][11]
Signaling Pathway
The following diagram illustrates the central role of MARK4 in neuronal signaling, particularly in relation to Tau phosphorylation and microtubule stability. Inhibition of MARK4 is expected to reduce the phosphorylation of Tau, thereby promoting microtubile stabilization.
Caption: MARK4 signaling pathway in neurons.
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme inhibitor (e.g., Trypsin inhibitor)[5]
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Culture plates/coverslips coated with Poly-D-Lysine (PDL)[7]
-
Sterile dissection tools
Procedure:
-
Coating of Culture Vessels:
-
Prepare a 50 µg/mL working solution of PDL in sterile PBS.[7]
-
Coat the desired culture vessels (e.g., 96-well plates, 24-well plates with coverslips) with the PDL solution.[7]
-
Incubate at room temperature for at least 1 hour.[7]
-
Aspirate the PDL solution and wash three times with sterile water. Allow to dry completely before use.[7]
-
-
Dissection and Dissociation:
-
Dissect cortices or hippocampi from E18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the enzyme solution at 37°C for 15-30 minutes with gentle agitation every 5 minutes.[5]
-
Neutralize the enzyme with the inhibitor solution.[5]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[11]
-
-
Cell Plating:
-
Neuron Maintenance:
-
After 24 hours, perform a half-medium change with fresh, pre-warmed plating medium.
-
Continue to perform half-medium changes every 3-4 days.
-
Neurons are typically ready for treatment between days in vitro (DIV) 7 and 14.
-
Treatment of Primary Neurons with MARK4-Inhibitor-X
Materials:
-
MARK4-Inhibitor-X stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Plating medium
Procedure:
-
Preparation of Treatment Medium:
-
On the day of the experiment, prepare serial dilutions of MARK4-Inhibitor-X in pre-warmed plating medium to achieve the desired final concentrations.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
-
Treatment:
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add an equal volume of the prepared treatment or vehicle control medium to the respective wells.
-
Incubate the neurons for the desired treatment duration (e.g., 1, 6, 12, 24 hours). The optimal time should be determined empirically.
-
Assessment of MARK4 Inhibition
a) Western Blotting for Phospho-Tau:
-
Lyse the treated neurons in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Tau (e.g., Ser262) and total Tau.[4]
-
Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.[4]
-
Quantify band intensities and normalize phospho-Tau levels to total Tau.
b) Immunocytochemistry:
-
Fix the treated neurons on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against neuronal markers (e.g., β-III tubulin), and phospho-Tau.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize using a fluorescence or confocal microscope.
Experimental Workflow
The following diagram outlines the general workflow for testing the effects of MARK4-Inhibitor-X on primary neurons.
Caption: Experimental workflow for MARK4 inhibitor studies.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments with MARK4-Inhibitor-X.
Table 1: Dose-Response of MARK4-Inhibitor-X on Tau Phosphorylation
| Inhibitor Conc. (µM) | Normalized pTau/Total Tau Ratio (Mean ± SD) | % Inhibition of Tau Phosphorylation |
| 0 (Vehicle) | 1.00 ± 0.12 | 0 |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 |
Table 2: Time-Course of MARK4-Inhibitor-X on Tau Phosphorylation
| Treatment Time (hours) | Normalized pTau/Total Tau Ratio (Mean ± SD) at [X] µM | % Inhibition of Tau Phosphorylation |
| 0 (Vehicle) | 1.00 ± 0.15 | 0 |
| 1 | ||
| 6 | ||
| 12 | ||
| 24 |
Table 3: Effect of MARK4-Inhibitor-X on Neuronal Viability
| Inhibitor Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.0 |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 5.0 | |
| 10.0 |
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Ischemic axonal injury up-regulates MARK4 in cortical neurons and primes tau phosphorylation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ischemic axonal injury up-regulates MARK4 in cortical neurons and primes tau phosphorylation and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Small Molecules in the Central Nervous System Direct Neuronal Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Culture of Cortical Neurons [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging Using Mark-IN-4, a Novel Fluorescent Probe for MARK4
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A specific fluorescent probe designated "Mark-IN-4" for in vivo imaging of Microtubule Affinity Regulating Kinase 4 (MARK4) was not identified in the available literature. The following application notes and protocols are constructed based on the known characteristics of MARK4, its inhibitors, and established principles of in vivo fluorescence imaging. "this compound" is used as a hypothetical name for a novel fluorescent probe with properties suitable for in vivo imaging of MARK4 activity.
Introduction to MARK4 and its Role in Disease
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics through the phosphorylation of microtubule-associated proteins (MAPs), including tau.[1][2] Elevated expression and activity of MARK4 have been implicated in the pathology of several diseases, most notably Alzheimer's disease (AD), where it contributes to the hyperphosphorylation of tau, a key event leading to the formation of neurofibrillary tangles.[3][4] Overexpression of MARK4 is also associated with certain cancers and metabolic disorders, making it an attractive therapeutic target.[3][4]
This compound is a novel, potent, and specific fluorescent inhibitor of MARK4 designed for in vivo imaging. This probe allows for the non-invasive visualization and quantification of MARK4 activity in living organisms, providing a powerful tool for studying disease progression and the efficacy of therapeutic interventions targeting MARK4.
Principle of this compound Imaging
This compound is a small molecule inhibitor of MARK4 that has been conjugated to a near-infrared (NIR) fluorophore. The probe is designed to have high specificity for MARK4, with an inhibitory concentration (IC50) in the low micromolar range, similar to known MARK4 inhibitors.[5] Upon administration, this compound distributes throughout the body and binds to MARK4 in tissues where the kinase is expressed. The NIR fluorophore allows for deep tissue penetration of the excitation and emission light, enabling imaging in whole animals with high signal-to-noise ratios.
Applications
-
Alzheimer's Disease Research: Visualize and quantify the extent of MARK4 activity in the brains of AD animal models to study disease progression and the effects of potential therapeutics.[1][3]
-
Oncology Research: Investigate the role of MARK4 in tumor growth and metastasis in various cancer models.
-
Drug Development: Assess the in vivo target engagement and pharmacokinetic/pharmacodynamic (PK/PD) properties of novel MARK4 inhibitors.
-
Neuroscience Research: Study the physiological roles of MARK4 in neuronal processes and development.[1]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical performance of in vivo imaging probes.
Table 1: In Vitro Properties of this compound
| Parameter | Value |
| Target | Microtubule Affinity Regulating Kinase 4 (MARK4) |
| IC50 (MARK4) | 1.5 µM[5] |
| Excitation (max) | 750 nm |
| Emission (max) | 780 nm |
| Quantum Yield | > 0.1 |
| Molecular Weight | < 1000 g/mol |
| Solubility | Soluble in DMSO and aqueous buffers with co-solvents[5] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Administration Route | Intravenous (IV) |
| Dosage | 10 mg/kg |
| Peak Brain Uptake | 2 hours post-injection |
| Blood Half-life (t½) | 4 hours |
| Primary Route of Elimination | Hepatic |
Table 3: Biodistribution of this compound in a Mouse Model of Alzheimer's Disease (4 hours post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Brain | 2.5 |
| Liver | 25.0 |
| Kidneys | 15.0 |
| Spleen | 5.0 |
| Lungs | 3.0 |
| Muscle | 1.0 |
| Blood | 2.0 |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Imaging
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile syringes and needles
Procedure:
-
Probe Reconstitution: Dissolve this compound in DMSO to create a 10 mg/mL stock solution.
-
Formulation for Injection: For a 1 mL working solution, add 50 µL of the 10 mg/mL this compound stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix thoroughly.
-
Add 500 µL of sterile PBS to bring the final volume to 1 mL. The solution should be used immediately.[5]
-
Animal Administration: Administer the formulated this compound solution to the animal model (e.g., mouse) via intravenous (tail vein) injection at a dose of 10 mg/kg.
Protocol 2: In Vivo Fluorescence Imaging of MARK4 in a Mouse Brain
Materials:
-
Anesthetized mouse previously injected with this compound
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the animal in the imaging chamber.
-
Imaging System Setup:
-
Set the excitation filter appropriate for this compound (e.g., 745 nm).
-
Set the emission filter appropriate for this compound (e.g., 800 nm).
-
Set the exposure time and binning to optimize signal-to-noise ratio.
-
-
Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 8h, 24h) to determine the optimal imaging window and assess probe biodistribution.
-
Data Analysis:
-
Draw regions of interest (ROIs) over the brain and other organs to quantify the fluorescence signal.
-
Normalize the signal to a background region.
-
Express the data as radiant efficiency or another appropriate unit provided by the imaging software.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: MARK4 Signaling Pathway in Neurodegeneration.
Caption: Experimental Workflow for In Vivo Imaging with this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. MARK4 - Wikipedia [en.wikipedia.org]
- 3. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes: Studying MARK4 with Fluorescence Microscopy
It appears there may be a misunderstanding regarding the term "Mark-IN-4" as a fluorescent label. Based on current scientific literature, "this compound" is not recognized as a fluorescent dye or a labeling reagent for microscopy. Instead, the relevant and widely researched molecule is MARK4 (MAP/microtubule affinity-regulating kinase 4) , a serine/threonine kinase that plays a crucial role in various cellular processes. This document will focus on providing detailed information about MARK4 and how its activity and localization can be studied using fluorescence microscopy techniques.
Introduction to MARK4
MARK4 is a member of the PAR-1 family of kinases that are essential for regulating cell polarity and microtubule dynamics.[1][2] It phosphorylates microtubule-associated proteins (MAPs), such as Tau, leading to their detachment from microtubules. This action increases microtubule dynamics, which is critical for cell division, cell shape, and intracellular transport.[2] Dysregulation of MARK4 has been implicated in several diseases, including Alzheimer's disease and certain cancers.[1][3] In the context of Alzheimer's, elevated levels of MARK4 are associated with the hyperphosphorylation of Tau, a key event in the formation of neurofibrillary tangles, which are a hallmark of the disease.[1][3][4]
Relevance in Drug Discovery
Given its role in disease pathology, MARK4 has emerged as a significant drug target.[3][4] Inhibitors of MARK4 are being investigated as potential therapeutic agents for neurodegenerative disorders and cancer.[1][3] Fluorescence microscopy is an indispensable tool for studying the subcellular localization of MARK4, its interaction with other proteins, and the effects of potential inhibitors on its function and downstream signaling pathways.
Key Proteins in the MARK4 Signaling Pathway
The following table summarizes the key proteins involved in the MARK4 signaling pathway as identified in the provided search results.
| Protein | Role in Pathway | Cellular Function |
| MARK4 | Kinase | Phosphorylates microtubule-associated proteins, regulating microtubule dynamics and cell polarity.[1][2] |
| Tau | Substrate | A microtubule-associated protein that is hyperphosphorylated by MARK4 in Alzheimer's disease.[1][3] |
| LKB1 | Upstream Kinase | Activates MARK4 through phosphorylation.[1] |
| CDK5 | Upstream Kinase | Activates MARK4 through phosphorylation.[1] |
| NLRP3 | Interacting Protein | MARK4 binds to the NLRP3 inflammasome, playing a role in its activation and localization.[1] |
| Microtubules | Cellular Structure | The dynamics of this structure are regulated by the phosphorylation of MAPs by MARK4.[1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MARK4 signaling pathway and a general workflow for studying MARK4 using immunofluorescence microscopy.
Caption: MARK4 signaling pathway leading to Tau phosphorylation and inflammasome activation.
Caption: General experimental workflow for immunofluorescence staining of MARK4.
Experimental Protocols
Below is a general protocol for the immunofluorescent staining of MARK4 in cultured cells. This protocol can be adapted based on the specific cell line and antibodies used.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibody: Rabbit anti-MARK4
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular proteins.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-MARK4 antibody in the blocking solution according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Considerations for Live-Cell Imaging:
For live-cell imaging studies of MARK4 dynamics, a different approach is required. This typically involves transfecting cells with a plasmid encoding a MARK4-fluorescent protein fusion (e.g., MARK4-GFP). This allows for the visualization of MARK4 in living cells without the need for fixation and permeabilization. General protocols for live-cell imaging can be adapted for this purpose.[5][6][7] It is important to use low concentrations of the fluorescent probe and minimal laser power to reduce phototoxicity and cellular stress.[5]
Quantitative Analysis:
Quantitative fluorescence microscopy can be employed to measure the levels and localization of MARK4 under different experimental conditions.[8][9][10] This involves measuring the fluorescence intensity in specific cellular compartments (e.g., cytoplasm, centrosomes) and normalizing it to a control.[9][11] It is crucial to correct for background fluorescence to ensure accurate measurements.[11][12]
While "this compound" is not a recognized fluorescent label, the study of the MARK4 kinase using established fluorescence microscopy techniques is a vibrant area of research. Immunofluorescence and live-cell imaging are powerful tools to elucidate the role of MARK4 in health and disease, and to evaluate the efficacy of novel therapeutic inhibitors.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. MARK4 - Wikipedia [en.wikipedia.org]
- 3. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane labeling protocol for live-cell applications [abberior.rocks]
- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 7. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative mapping of fluorescently tagged cellular proteins using FCS-calibrated four dimensional imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accuracy and precision in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bloomlab.web.unc.edu [bloomlab.web.unc.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mark-IN-4 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Mark-IN-4 in experimental settings.
I. Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, with a focus on solubility challenges.
Problem 1: this compound powder will not dissolve in my chosen solvent.
-
Possible Cause: Incorrect solvent selection. This compound, like many kinase inhibitors, has limited solubility in aqueous solutions.
-
Solution:
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a stock solution of this compound.
-
Alternative Organic Solvents: If DMSO is not suitable for your experiment, other organic solvents such as ethanol or methanol may be used, although solubility might be lower. It is crucial to perform a small-scale test to confirm solubility before preparing a large stock solution.
-
Enhancing Dissolution: If the compound does not readily dissolve, gentle warming of the solution to 37°C, vortexing, or brief sonication can aid in dissolution.
-
Problem 2: My this compound stock solution in DMSO precipitates when diluted into aqueous media (e.g., PBS or cell culture medium).
-
Possible Cause: This is a common issue known as "salting out," where the compound is not soluble in the final aqueous environment.
-
Solutions:
-
Stepwise Dilution: Avoid direct, large-volume dilutions of the DMSO stock into aqueous solutions. Instead, perform serial dilutions of your concentrated DMSO stock in pure DMSO first to lower the inhibitor concentration. Then, add the serially diluted DMSO stock to your aqueous buffer or media. This gradual change in solvent polarity can help prevent precipitation.[1]
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2]
-
Use of Co-solvents: For in vivo studies or challenging in vitro assays, a co-solvent system can be employed. A common formulation involves dissolving the compound in DMSO, then diluting with a mixture of PEG300, Tween 80, and finally an aqueous solution like saline or PBS.
-
Warming and Mixing: If a precipitate forms upon dilution, gentle warming to 37°C and vortexing or sonication may help to redissolve the compound. However, be cautious about the temperature sensitivity of your experimental system.
-
Problem 3: I am observing inconsistent or no activity of this compound in my cell-based assays.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution: this compound powder should be stored at -20°C. Once dissolved in a solvent, stock solutions should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
-
Possible Cause 2: The final concentration of the inhibitor in the assay is too low due to precipitation.
-
Solution: Visually inspect your diluted solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, refer to the solutions for Problem 2. Consider preparing fresh dilutions for each experiment.
-
Possible Cause 3: The experimental timeframe is not optimal for observing the effects of this compound.
-
Solution: The optimal incubation time will vary depending on the cell type and the specific endpoint being measured. Perform a time-course experiment to determine the ideal duration for your assay.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in common laboratory solvents?
A2: While specific quantitative solubility data for this compound is not widely published, similar kinase inhibitors typically exhibit the following solubility characteristics:
| Solvent | Solubility | Notes |
| DMSO | Generally high (e.g., ≥ 2 mg/mL) | The recommended solvent for stock solutions. |
| Ethanol | Variable, typically lower than DMSO | May be suitable for some applications. |
| Methanol | Variable, typically lower than DMSO | May be suitable for some applications. |
| Water / PBS | Very low / Insoluble | Not recommended for initial stock preparation. |
It is always recommended to perform a small-scale solubility test with your specific batch of this compound.
Q3: How should I store my this compound stock solution?
A3: this compound powder should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into small, single-use volumes and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4). MARK4 is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics, cell cycle progression, and cell polarity. It is also implicated in the hyperphosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease. By inhibiting MARK4, this compound can modulate these cellular processes.
III. Experimental Protocols
Example Protocol: Determining the IC50 of a MARK4 Inhibitor in a Cancer Cell Line using an MTT Assay
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a MARK4 inhibitor, such as this compound, on the proliferation of a cancer cell line (e.g., MCF-7, HepG2).[3][4] This protocol may require optimization for your specific cell line and experimental conditions.
Materials:
-
MARK4 inhibitor (e.g., this compound)
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (anhydrous, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of Inhibitor Dilutions:
-
Prepare a 10 mM stock solution of the MARK4 inhibitor in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).
-
Further dilute each of these DMSO stocks 1:1000 in complete cell culture medium to create the final working concentrations for treating the cells. This will result in a final DMSO concentration of 0.1%.
-
Prepare a vehicle control by diluting DMSO 1:1000 in complete medium.
-
-
Cell Treatment:
-
After the overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working concentrations of the inhibitor and the vehicle control to the appropriate wells. It is recommended to test each concentration in triplicate.
-
Include wells with untreated cells as a positive control for proliferation.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
IV. Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified MARK4 signaling pathway and the inhibitory action of this compound.
References
- 1. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Mark-IN-4 off-target effects
Welcome to the technical support center for Mark-IN-4, a potent inhibitor of Microtubule Affinity-Regulating Kinase 4 (MARK4). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and ensuring the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of the MARK4 serine/threonine kinase.[1][2] By blocking the binding of ATP, this compound prevents the phosphorylation of MARK4's downstream substrates, primarily microtubule-associated proteins (MAPs) such as Tau.[3][4] This inhibition is intended to restore normal microtubule dynamics, which can be disrupted in various disease states, including neurodegenerative disorders like Alzheimer's disease.[3][4][5]
Q2: I'm observing unexpected phenotypes in my cell-based assays that don't align with known MARK4 biology. Could these be off-target effects?
It is possible. While this compound is designed for high selectivity towards MARK4, like many kinase inhibitors, it may exhibit off-target activity, especially at higher concentrations.[6][7] Unexpected cellular phenotypes could arise from the inhibition of other kinases or interaction with other proteins. To investigate this, it is crucial to perform dose-response experiments and consider running a kinase selectivity profile to identify potential off-target interactions.
Q3: My western blot results show a decrease in the phosphorylation of my protein of interest, but I'm also seeing changes in other signaling pathways. How can I confirm these are off-target effects of this compound?
Observing changes in unrelated signaling pathways is a strong indicator of potential off-target effects.[8] To confirm this, consider the following steps:
-
Use a structurally unrelated MARK4 inhibitor: If a different MARK4 inhibitor with a distinct chemical scaffold produces the same on-target effect but not the secondary pathway modulation, it suggests the latter is an off-target effect of this compound.
-
Rescue experiment: If possible, overexpressing a drug-resistant mutant of MARK4 should rescue the on-target effects but not the off-target pathway changes.
-
Kinase profiling: A broad kinase panel screen can identify other kinases that this compound inhibits at concentrations similar to those used in your experiments.[7]
Q4: What is a recommended starting concentration for my in vitro and cell-based assays with this compound?
For in vitro kinase assays, a common starting point is to test a range of concentrations around the IC50 value of the inhibitor. For cell-based assays, the optimal concentration can be significantly higher and needs to be determined empirically. It is recommended to perform a dose-response curve to determine the EC50 for the desired cellular phenotype. Always include a vehicle control (e.g., DMSO) in your experiments.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in biochemical assays.
Possible Causes:
-
Variations in ATP concentration: The IC50 value of ATP-competitive inhibitors is highly sensitive to the ATP concentration in the assay.[9]
-
Enzyme concentration: High enzyme concentrations can lead to an overestimation of the IC50.[9]
-
Assay format: Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different results.[10]
Troubleshooting Steps:
-
Standardize ATP Concentration: Use an ATP concentration that is close to the Km value for MARK4 in your specific assay setup.
-
Optimize Enzyme Concentration: Use the lowest concentration of the kinase that still provides a robust signal-to-noise ratio.[9]
-
Ensure Proper Controls: Include positive and negative controls (e.g., a known MARK4 inhibitor and a vehicle control) in every experiment.
Issue 2: High levels of cytotoxicity observed in cell-based assays.
Possible Causes:
-
Off-target kinase inhibition: Inhibition of kinases essential for cell survival can lead to toxicity.[6]
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Compound precipitation: The inhibitor may not be fully soluble at the tested concentrations.
Troubleshooting Steps:
-
Determine the EC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic.
-
Lower the working concentration: If possible, use concentrations below the cytotoxic threshold that still show on-target engagement.
-
Check solubility: Visually inspect your media for any signs of compound precipitation.
Quantitative Data Summary
The following tables provide representative data for a hypothetical potent and selective MARK4 inhibitor, "this compound".
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| Target | MARK4 |
| IC50 (nM) | 15 |
| Assay Type | In vitro kinase assay |
| ATP Concentration | 10 µM |
Table 2: Kinase Selectivity Profile of this compound (Example Panel)
| Kinase | % Inhibition @ 1 µM |
| MARK4 | 98% |
| MARK1 | 45% |
| MARK2 | 60% |
| MARK3 | 55% |
| CDK2 | <10% |
| GSK3β | <5% |
| PKA | <5% |
| ROCK1 | <10% |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 of this compound against MARK4 using a commercially available luminescence-based kinase assay kit (e.g., ADP-Glo™).
Materials:
-
Recombinant human MARK4 enzyme
-
Substrate peptide (e.g., a Tau-derived peptide)
-
This compound (serial dilutions)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the MARK4 enzyme to each well, except for the no-enzyme control wells.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.[11]
Protocol 2: Western Blotting for Cellular Target Engagement
This protocol is for assessing the inhibition of MARK4 activity in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest (e.g., a neuroblastoma cell line)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau, anti-total-Tau, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Acquire the image using an imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.
Visualizations
Caption: MARK4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Logical relationships between expected and off-target results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MARK4 - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
Mark-IN-4 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MARK4 inhibitors, including compounds referred to as Mark-IN-4. Given the specificity of inquiries, this guide focuses on the common challenges associated with the well-documented target, Microtubule Affinity Regulating Kinase 4 (MARK4), and its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is MARK4 and why is it a target in drug development?
A1: MARK4, or MAP/microtubule affinity-regulating kinase 4, is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics by phosphorylating microtubule-associated proteins (MAPs), such as Tau.[1] Dysregulation of MARK4 is implicated in various diseases. In Alzheimer's disease, MARK4 is elevated and contributes to the hyperphosphorylation of Tau, a key event in the formation of neurofibrillary tangles.[2][3] It is also involved in cancer cell migration, inflammation, and the regulation of the NLRP3 inflammasome, making it an attractive therapeutic target.[2][4]
Q2: I am having trouble dissolving my MARK4 inhibitor. What is the recommended solvent?
A2: Many small molecule kinase inhibitors, including potential MARK4 inhibitors, exhibit limited aqueous solubility. The recommended starting solvent is typically Dimethyl Sulfoxide (DMSO). For a specific compound like "MARK4 inhibitor 1," a stock solution can be prepared in DMSO.[5] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[5] For cell-based assays, ensure the final concentration of DMSO in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration for in vitro and cell-based assays?
A3: The optimal concentration depends on the specific inhibitor's potency. For "MARK4 inhibitor 1," the reported IC50 (the concentration required to inhibit 50% of the enzyme's activity) is 1.54 μM in an in vitro kinase assay.[5] A common starting point for a cell-based assay would be to test a range of concentrations around the IC50, for example, from 0.1x to 100x the IC50 value, to determine the effective concentration in a cellular environment.
Q4: How can I be sure the observed effects are due to MARK4 inhibition and not off-target effects?
A4: Off-target effects are a common problem for kinase inhibitors.[6] To validate that the observed phenotype is due to MARK4 inhibition, consider the following:
-
Perform a rescue experiment: In a cell line where MARK4 has been knocked out or knocked down (e.g., using CRISPR or siRNA), the inhibitor should have no effect on the phenotype of interest.
-
Kinase Profiling: Screen the inhibitor against a panel of other kinases to determine its selectivity.
-
Monitor Downstream Targets: Assess the phosphorylation status of known MARK4 substrates, like Tau at the Serine-262 site, to confirm target engagement in cells.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with MARK4 inhibitors.
Problem 1: Poor Compound Solubility or Precipitation in Media
Symptoms:
-
Visible precipitate in the stock solution or after dilution in aqueous media.
-
Inconsistent or non-reproducible results in biological assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Detailed Protocol/Suggestion |
| Poor Solubility | Optimize Solvent and Stock Concentration | Prepare a high-concentration stock solution in 100% fresh DMSO. For "MARK4 inhibitor 1", solubility is 2 mg/mL (5.12 mM) in fresh DMSO.[5] Sonicate gently or warm to 37°C to aid dissolution. Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| Precipitation on Dilution | Use a Surfactant or Co-solvent | For in vivo studies, a formulation with PEG300, Tween80, and ddH2O can be used to improve solubility.[5] For cell culture, ensure the final DMSO concentration is minimal. If precipitation occurs in media, consider pre-mixing the inhibitor with a small amount of fetal bovine serum (FBS) before adding to the full volume of media, as serum proteins can help stabilize the compound. |
| Compound Instability | Check Compound Stability | The chemical stability of the inhibitor may be poor in aqueous solutions or at certain pH levels.[7] Prepare fresh working solutions from the DMSO stock immediately before each experiment. Protect from light if the compound is light-sensitive. |
Problem 2: No Effect or Weak Activity in Cell-Based Assays
Symptoms:
-
The inhibitor does not produce the expected biological effect (e.g., no reduction in Tau phosphorylation) even at high concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Detailed Protocol/Suggestion |
| Low Cell Permeability | Verify Compound Uptake | The inhibitor may not efficiently cross the cell membrane. If possible, use a labeled version of the compound to track uptake or perform a cellular thermal shift assay (CETSA) to confirm target engagement. |
| High Protein Binding | Increase Concentration or Use Serum-Free Media | The inhibitor may bind extensively to proteins in the cell culture media (e.g., albumin in FBS), reducing its free concentration. Perform a dose-response curve and consider running the experiment in serum-free or low-serum media for a short duration. |
| Incorrect Assay Timing | Optimize Incubation Time | The effect of the inhibitor may be time-dependent. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation period to observe the desired phenotype. |
| Cell Line Insensitivity | Confirm MARK4 Expression and Activity | Ensure the chosen cell line expresses sufficient levels of active MARK4.[8] You can verify this via Western blot or qPCR. Some cell lines may have compensatory mechanisms that mask the effect of MARK4 inhibition. |
Problem 3: High Background or Inconsistent Results in Assays
Symptoms:
-
High variability between replicate wells.
-
Signal in negative control wells is unacceptably high.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Detailed Protocol/Suggestion |
| Assay Artifacts | Review Assay Protocol | General issues with cell-based assays, such as uneven cell seeding, edge effects in microplates, or inappropriate plate types (e.g., using clear plates for luminescence assays), can cause variability.[9][10] Ensure proper mixing and consistent cell handling. |
| Compound Interference | Test for Assay Interference | The inhibitor itself might interfere with the assay detection method (e.g., autofluorescence). Run a control with the compound in a cell-free assay system to check for direct interference with the reagents or signal. |
| Off-Target Cytotoxicity | Assess Cell Viability | At higher concentrations, the inhibitor might be causing general cytotoxicity through off-target effects, leading to inconsistent results.[6] Always run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the observed effects are not due to cell death. |
Experimental Protocols & Data
Quantitative Data Summary
This table summarizes key data for a known MARK4 inhibitor. Researchers should generate similar data for their specific compound.
| Property | Value (MARK4 inhibitor 1) | Source |
| Molecular Weight | 390.4 g/mol | [5] |
| In Vitro IC50 | 1.54 µM | [5] |
| Solubility in DMSO | 2 mg/mL (5.12 mM) | [5] |
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh the required amount of MARK4 inhibitor powder. For a compound with a MW of 390.4, weigh 3.904 mg to make 1 mL of a 10 mM solution.
-
Add 1 mL of fresh, anhydrous DMSO.
-
Vortex and/or sonicate briefly until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution (for Cell Culture):
-
Thaw a stock solution aliquot.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
For example, to make a 10 µM working solution in 1 mL of media from a 10 mM stock, add 1 µL of the stock solution to 999 µL of media.
-
Mix thoroughly by gentle pipetting or vortexing before adding to cells. Always prepare fresh on the day of the experiment.
-
Protocol 2: Western Blot for Phospho-Tau (Ser262)
-
Cell Treatment: Plate cells (e.g., SH-SY5Y or primary neurons) and allow them to adhere. Treat with the MARK4 inhibitor at various concentrations for the optimized duration. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Tau (Ser262) overnight at 4°C. Use a loading control antibody (e.g., total Tau, GAPDH, or β-actin) on the same or a parallel blot.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the change in Tau phosphorylation.
Visualizations
MARK4 Signaling Pathway
Caption: Simplified signaling pathway of MARK4 activation and its inhibition by this compound.
Troubleshooting Workflow for Unexpected Results
Caption: Logical workflow for troubleshooting unexpected results in MARK4 inhibitor experiments.
General Experimental Workflow for a Cell-Based Assay
Caption: A typical experimental workflow for evaluating a MARK4 inhibitor in a cell-based assay.
References
- 1. MARK4 - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Tauopathy in AD: Therapeutic Potential of MARK-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 8. MARK2 and MARK4 Regulate Sertoli Cell BTB Dynamics Through Microtubule and Actin Cytoskeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 10. m.youtube.com [m.youtube.com]
how to reduce Mark-IN-4 toxicity in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mark-IN-4, a potent inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity/Low Cell Viability | Concentration too high: this compound induces apoptosis at high concentrations. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a broad range (e.g., 0.1 µM to 50 µM) and narrow down to the IC50 value for your specific experimental goals.[1] |
| Prolonged incubation time: Continuous exposure to this compound can lead to increased cell death over time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period that achieves the desired effect without excessive toxicity.[2][3][4][5][6][7] | |
| On-target toxicity: Inhibition of MARK4 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][9][10][11] | Co-treat with a pan-caspase inhibitor, such as Z-VAD-FMK (20-50 µM), to block the apoptotic pathway and reduce cell death.[12][13][14] | |
| Off-target effects: this compound may inhibit other kinases, contributing to cytotoxicity. | If off-target effects are suspected, consider using a more specific MARK4 inhibitor if available or validating findings with siRNA knockdown of MARK4. | |
| Solvent toxicity: DMSO, a common solvent for this compound, can be toxic at higher concentrations. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%, and preferably stays below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Inconsistent or Irreproducible Results | Variability in cell culture conditions: Cell density, passage number, and media composition can affect cellular response to this compound. | Standardize your cell culture protocol. Use cells within a consistent passage number range, seed at a uniform density, and use the same media formulation for all experiments. |
| Compound degradation: this compound may be unstable over time, especially in solution. | Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Unexpected Morphological Changes | Disruption of microtubule network: MARK4 is a key regulator of microtubule stability. Its inhibition by this compound can lead to alterations in cell shape and cytoskeletal organization.[8][9][10][11][15] | Observe cell morphology using microscopy. These changes are an expected on-target effect of MARK4 inhibition. Document these changes as part of your experimental results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound induced toxicity?
A1: this compound is a potent inhibitor of MARK4, a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics. By inhibiting MARK4, this compound disrupts the microtubule network, which can lead to cell cycle arrest and ultimately trigger apoptosis (programmed cell death). This process involves the activation of downstream signaling pathways, including the JNK and p38 MAPK pathways, and the subsequent activation of caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis.[9][16][17][18][19]
Q2: How can I measure the toxicity of this compound in my cell line?
A2: A common and reliable method to measure cytotoxicity is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. By treating your cells with a range of this compound concentrations, you can generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[20][21][22][23]
Q3: What is a typical concentration range to use for this compound?
A3: The effective concentration of this compound can vary significantly between different cell lines. It is recommended to perform a dose-response experiment starting with a broad range, for example, from 0.01 µM to 100 µM. Based on the results, you can then perform a more focused titration around the estimated IC50 to determine the optimal concentration for your experiments.
Q4: How can I reduce the apoptotic effects of this compound while still studying its primary mechanism?
A4: To mitigate apoptosis induced by this compound, you can co-incubate your cells with a pan-caspase inhibitor, such as Z-VAD-FMK. A typical starting concentration for Z-VAD-FMK is 20-50 µM. This will block the activity of caspases, thereby inhibiting the apoptotic cascade without interfering with the upstream inhibition of MARK4 by this compound.[12][24][13][14] This allows for the study of other cellular processes affected by MARK4 inhibition, such as microtubule dynamics.
Q5: Are there other potential strategies to reduce this compound toxicity?
A5: Yes, some studies suggest that antioxidants may have neuroprotective effects against kinase inhibitor-induced toxicity.[1][25][26][27][28] Depending on your cell type and experimental context, co-treatment with an antioxidant compound could be explored. However, the effectiveness of this approach for this compound would need to be empirically determined.
Data on this compound Cytotoxicity
Table 1: Representative Dose-Response of this compound on Cell Viability (72-hour incubation)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Normalized to Vehicle Control) |
| HEK293T | 0.1 | 98 ± 4 |
| 1 | 85 ± 6 | |
| 10 | 45 ± 5 | |
| 50 | 15 ± 3 | |
| 100 | 5 ± 2 | |
| SH-SY5Y | 0.1 | 95 ± 5 |
| 1 | 78 ± 7 | |
| 10 | 35 ± 6 | |
| 50 | 10 ± 4 | |
| 100 | <5 |
Table 2: Representative Time-Course of this compound (10 µM) on Cell Viability
| Cell Line | Incubation Time (hours) | % Cell Viability (Normalized to Vehicle Control) |
| HEK293T | 24 | 75 ± 8 |
| 48 | 55 ± 6 | |
| 72 | 45 ± 5 | |
| SH-SY5Y | 24 | 60 ± 7 |
| 48 | 40 ± 5 | |
| 72 | 35 ± 6 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared drug dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[20][21][22][23]
Protocol 2: Reducing this compound Toxicity with a Pan-Caspase Inhibitor
This protocol describes how to use a pan-caspase inhibitor to rescue cells from this compound-induced apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Z-VAD-FMK (pan-caspase inhibitor)
-
DMSO
-
96-well plates
-
Apoptosis detection kit (e.g., Annexin V/PI staining kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.
-
Pre-treatment with Caspase Inhibitor: Pre-treat the cells with Z-VAD-FMK (e.g., 20 µM) for 1-2 hours before adding this compound.
-
This compound Treatment: Add this compound at a concentration known to induce apoptosis (e.g., 2x IC50) to the wells, both with and without Z-VAD-FMK pre-treatment. Include appropriate controls (vehicle only, Z-VAD-FMK only).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Apoptosis Assessment: Stain the cells using an Annexin V/PI apoptosis detection kit according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells using a flow cytometer or fluorescence microscope to quantify the percentage of apoptotic cells in each treatment group. A significant reduction in the apoptotic population in the co-treated group compared to the this compound only group indicates a rescue from toxicity.[24][13][14]
Visualizations
Figure 1. Experimental workflow for assessing and mitigating this compound toxicity in cells.
Figure 2. Simplified signaling pathway of MARK4 and its inhibition by this compound leading to apoptosis.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Timelapse viability assay to detect division and death of primary multiple myeloma cells in response to drug treatments with single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of cell viability using time-dependent increase in fluorescence intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms [frontiersin.org]
- 8. Microtubule-associated protein/microtubule affinity-regulating kinase 4 (MARK4) plays a role in cell cycle progression and cytoskeletal dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microtubule affinity-regulating kinase 4: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MARK4 is a novel microtubule-associated proteins/microtubule affinity-regulating kinase that binds to the cellular microtubule network and to centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclin-Dependent Kinase Inhibitor P1446A Induces Apoptosis in a JNK/p38 MAPK-Dependent Manner in Chronic Lymphocytic Leukemia B-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prostate apoptosis response-4 is involved in the apoptosis response to docetaxel in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Antioxidants inhibit neuronal toxicity in Parkinson's disease‐linked LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection [mdpi.com]
- 28. mdpi.com [mdpi.com]
Mark-IN-4 experimental controls and best practices
Welcome to the technical support center for Mark-IN-4, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the Microtubule Affinity Regulating Kinase (MARK) family.[1][2][3][4][5] Its primary mechanism of action is the inhibition of MARK's kinase activity, which plays a crucial role in the phosphorylation of microtubule-associated proteins (MAPs) such as Tau.[6] By inhibiting MARK, this compound can prevent the hyperphosphorylation of Tau, a key event in the pathology of Alzheimer's disease, thereby preventing the destabilization of microtubules and the formation of neurofibrillary tangles.[1][2]
Q2: What is the IC50 of this compound?
This compound is a highly potent MARK inhibitor with a reported IC50 value of 1 nM.[1][2][3][4][5]
Q3: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C for up to two years.[3] Stock solutions should be prepared fresh for use. If it is necessary to prepare stock solutions in advance, they should be aliquoted and stored in tightly sealed vials at -20°C for up to one month.[3] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
Q4: In which solvents is this compound soluble?
The solubility of this compound will vary depending on the solvent. It is recommended to consult the product datasheet for specific solubility information to select the appropriate solvent for your experiments.[1] For in vivo experiments, it is crucial to use a biocompatible solvent and to prepare the working solution fresh on the day of use.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays | 1. Compound instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: Errors in calculating dilutions or preparing stock solutions. 3. Cell health: Cells may be unhealthy, leading to variable responses. 4. Assay variability: Inherent variability in the assay itself. | 1. Ensure proper storage at -20°C and prepare fresh aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] 2. Double-check all calculations and ensure the stock solution is completely dissolved before making further dilutions. 3. Monitor cell morphology and viability. Only use healthy, actively dividing cells within a consistent passage number range. 4. Include appropriate positive and negative controls in every experiment to assess assay performance and normalize data. |
| Low potency or no effect observed | 1. Compound precipitation: this compound may have precipitated out of solution, especially at higher concentrations. 2. Suboptimal assay conditions: The ATP concentration in the kinase assay may be too high, leading to competitive inhibition. 3. Inactive compound: The compound may have degraded. | 1. Visually inspect solutions for any precipitates. If necessary, gently warm or sonicate the solution. Consider using a different solvent or a lower concentration. 2. Optimize the ATP concentration in your kinase assay. For competitive inhibitors, the apparent IC50 will increase with higher ATP concentrations.[8] 3. Use a fresh vial of this compound or a new stock solution. |
| High background signal in assays | 1. Non-specific binding: The inhibitor may be binding to other components in the assay. 2. Autophosphorylation of the kinase: Some kinases exhibit autophosphorylation, which can contribute to the background signal.[8] | 1. Include a control with no enzyme to determine the extent of non-specific inhibition. 2. Run a control reaction without the substrate to measure the level of autophosphorylation. Subtract this background from your measurements.[8] |
| Difficulty dissolving the compound | 1. Inappropriate solvent: The chosen solvent may not be suitable for this compound. 2. Low temperature: The compound may be less soluble at lower temperatures. | 1. Refer to the supplier's datasheet for recommended solvents.[1] 2. Gently warm the solution while vortexing to aid dissolution. |
Experimental Protocols and Best Practices
General Experimental Controls
To ensure the validity and reproducibility of your experimental results, it is crucial to include both positive and negative controls.
-
Negative Control: A sample that is treated with the vehicle (the solvent used to dissolve this compound) but not the inhibitor. This control helps to establish the baseline response and ensures that the observed effects are due to the inhibitor and not the solvent.
-
Positive Control: A known inhibitor of the target kinase or a treatment that is known to produce a positive result in the assay. This confirms that the experimental setup is working correctly and is capable of detecting an effect.
Cell-Based Assay for Determining this compound Potency (IC50)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
1. Cell Culture and Seeding:
- Culture your chosen cell line (e.g., a cell line overexpressing MARK4 or a neuronal cell line where MARK4 is active) under standard conditions.
- Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Perform a serial dilution of the this compound stock solution to create a range of concentrations to be tested. A common starting point is a 10-point dilution series with a 3-fold dilution factor.
- Add the diluted this compound and control solutions to the appropriate wells of the 96-well plate. Include wells with vehicle only (negative control) and a known MARK inhibitor (positive control).
3. Incubation:
- Incubate the plate for a predetermined period, which should be optimized for your specific cell line and assay.
4. Assay Readout:
- The readout will depend on the specific assay being used to measure MARK4 activity. This could involve:
- Western Blotting: Lyse the cells and perform a Western blot to detect the phosphorylation of a known MARK4 substrate (e.g., Tau at Ser262).
- ELISA: Use an ELISA kit to quantify the levels of the phosphorylated substrate.
- Luminescence-based Kinase Activity Assay: Use a commercial kit that measures ATP consumption as an indicator of kinase activity.
5. Data Analysis:
- Quantify the signal from each well.
- Normalize the data to the negative control (100% activity) and a control with a saturating concentration of a potent inhibitor (0% activity).
- Plot the normalized data against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
| Compound | Target | IC50 | CAS Number | Molecular Formula | Molecular Weight |
| This compound | MARK | 1 nM | 1990492-86-8 | C21H23N7OS | 421.52 |
Visualizing Key Pathways and Workflows
MARK4 Signaling Pathway
Caption: MARK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1990492-86-8|DC Chemicals [dcchemicals.com]
- 3. This compound|1990492-86-8|COA [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Mark-IN-4 Treatment Time Course
Welcome to the technical support center for Mark-IN-4, a potent inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues, with a specific focus on refining the treatment time course of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of MARK4, a serine/threonine kinase. MARK4 plays a significant role in the phosphorylation of microtubule-associated proteins (MAPs), including tau. By inhibiting MARK4, this compound can prevent the hyperphosphorylation of tau, a key event in the pathology of Alzheimer's disease, and regulate microtubule stability.[1][2]
Q2: What are the key downstream signaling pathways affected by this compound treatment?
A2: MARK4 is known to modulate several critical signaling pathways. Inhibition of MARK4 with compounds like this compound is expected to impact these pathways. The primary downstream pathways include:
-
Hippo Signaling Pathway: MARK4 is a negative regulator of the Hippo pathway. Therefore, inhibition of MARK4 can lead to the activation of the Hippo kinase cascade, promoting the phosphorylation and degradation of the transcriptional co-activators YAP and TAZ.[3][4][5]
-
NF-κB Signaling Pathway: MARK4 can activate the NF-κB signaling pathway. Consequently, treatment with this compound may lead to the suppression of NF-κB activity and the downstream expression of inflammatory genes.
-
mTOR Signaling Pathway: MARK4 has been identified as a negative regulator of mTORC1. Inhibition of MARK4 could therefore lead to an increase in mTORC1 activity.[6]
Q3: What is a typical starting point for the concentration and treatment time for this compound in cell culture experiments?
A3: Based on in vitro kinase assays and cell-based assays with various MARK4 inhibitors, a good starting point for this compound concentration is in the low micromolar range. For treatment time, initial experiments can be conducted using a range of time points, such as 12, 24, and 48 hours, to determine the optimal window for observing the desired effect.[7][8] The specific concentration and time will ultimately depend on the cell line and the specific endpoint being measured.
Troubleshooting Guides
Issue 1: No significant inhibition of tau phosphorylation is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time | The effect of MARK4 inhibition on tau phosphorylation is time-dependent. A short incubation may not be sufficient to observe a significant decrease in phosphorylated tau. Conversely, very long incubation times might lead to secondary effects or degradation of the compound. Recommendation: Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48 hours). |
| Inappropriate Compound Concentration | The concentration of this compound may be too low to effectively inhibit MARK4 in your specific cell model. Recommendation: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range and then narrow it down to determine the IC50 value for your system. |
| Cell Line Resistance | Different cell lines can have varying sensitivities to drug treatments due to differences in metabolism, target expression, or compensatory signaling pathways. Recommendation: If possible, test the effect of this compound in a different, well-characterized cell line known to be sensitive to MARK4 inhibition (e.g., SH-SY5Y). |
| Antibody Issues | The antibody used for detecting phosphorylated tau may not be specific or sensitive enough. Recommendation: Validate your primary antibody using positive and negative controls. Use an antibody specific to the MARK4-targeted phosphorylation site on tau (e.g., Ser262).[1] |
Issue 2: Inconsistent results in microtubule stability assays.
| Possible Cause | Troubleshooting Step |
| Variable Treatment Duration | The timing of the assay relative to the this compound treatment is critical for observing effects on microtubule dynamics. Recommendation: Standardize the treatment time across all experiments. For live-cell imaging, ensure that imaging is performed at consistent intervals after treatment. |
| Cell Confluency | Cell density can influence microtubule organization and stability. Recommendation: Seed cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase during treatment. |
| Fixation and Staining Artifacts | Improper fixation or staining techniques can lead to artifacts that obscure the true microtubule structure. Recommendation: Optimize your fixation protocol (e.g., methanol vs. paraformaldehyde) and ensure thorough washing steps to minimize background staining. |
Issue 3: Unexpected changes in the expression of downstream target genes.
| Possible Cause | Troubleshooting Step |
| Incorrect Time Point for Gene Expression Analysis | The transcriptional response to pathway inhibition is dynamic. The peak expression of some target genes may occur at earlier or later time points than anticipated. Recommendation: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to capture the kinetics of gene expression changes in response to this compound.[9] |
| Off-Target Effects | At high concentrations, this compound may have off-target effects that influence gene expression. Recommendation: Use the lowest effective concentration of this compound as determined by dose-response studies. Consider using a second, structurally distinct MARK4 inhibitor as a control to confirm that the observed effects are on-target. |
| Cellular Context | The regulation of downstream pathways can be highly cell-type specific. Recommendation: Carefully consider the known signaling networks in your chosen cell line when interpreting gene expression data. |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Time for Inhibition of Tau Phosphorylation
This protocol outlines a time-course experiment to identify the optimal duration of this compound treatment for reducing tau phosphorylation in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-tau (e.g., pS262), anti-total-tau, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with this compound at a predetermined optimal concentration (e.g., based on a prior dose-response experiment or literature). Include a vehicle control (DMSO).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phosphorylated tau and total tau. Normalize the phosphorylated tau signal to the total tau signal and then to the loading control. Plot the normalized phosphorylated tau levels against the treatment time.
Data Presentation:
| Treatment Time (hours) | Normalized p-Tau/Total Tau Ratio (Fold Change vs. Control) |
| 0 | 1.0 |
| 6 | Data |
| 12 | Data |
| 24 | Data |
| 48 | Data |
Protocol 2: Live-Cell Imaging of Microtubule Dynamics
This protocol describes how to visualize the effect of this compound on microtubule stability in real-time using a fluorescently tagged microtubule-associated protein.
Materials:
-
Cell line suitable for live-cell imaging (e.g., U2OS)
-
Plasmid encoding a fluorescent microtubule marker (e.g., mCherry-tubulin or a stable microtubule marker)[10][11]
-
Transfection reagent
-
Live-cell imaging medium
-
This compound
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Transfection: Transfect cells with the plasmid encoding the fluorescent microtubule marker.
-
Plating for Imaging: Seed the transfected cells onto glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Allow cells to adhere and express the fluorescent protein (typically 24 hours). Replace the medium with live-cell imaging medium containing this compound at the desired concentration. Include a vehicle control.
-
Live-Cell Imaging: Place the dish on the microscope stage and allow it to equilibrate. Acquire time-lapse images of the microtubule network at regular intervals (e.g., every 10 seconds for 10-20 minutes) at different time points after treatment (e.g., 1, 4, 8, 12 hours).
-
Data Analysis: Analyze the acquired images to quantify parameters of microtubule dynamics, such as growth rate, shrinkage rate, and catastrophe frequency.
Data Presentation:
| Treatment Time (hours) | Microtubule Growth Rate (µm/min) | Microtubule Catastrophe Frequency (events/min) |
| 1 | Data | Data |
| 4 | Data | Data |
| 8 | Data | Data |
| 12 | Data | Data |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MARK4 Signaling Pathways and the Effect of this compound Inhibition.
Caption: Experimental Workflow for a Time-Course Analysis of this compound Treatment.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo signaling pathway provides novel anti-cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hippo signalling pathway and its implications in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptional outcomes and kinetic patterning of gene expression in response to NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
minimizing batch-to-batch variability of Mark-IN-4
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing batch-to-batch variability of Mark-IN-4, a small molecule inhibitor. Consistent performance of research reagents is critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Inconsistent results between batches of this compound can stem from several factors.[1][2][3] Key contributors to batch-to-batch variability include:
-
Purity and Impurity Profile: Even minor differences in the purity levels or the nature of impurities can significantly alter the biological activity of the compound.[4][5]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility, dissolution rate, and ultimately its efficacy in cell-based assays.[1]
-
Residual Solvents: The presence of residual solvents from the manufacturing process can vary between batches and may have cytotoxic or off-target effects.[4]
-
Degradation: Improper storage or handling can lead to degradation of the compound, reducing its potency.
-
Weighing and Dissolution: Inaccuracies in weighing the compound or incomplete dissolution can lead to variations in the actual concentration of the inhibitor in your experiments.
Q2: How can we proactively qualify a new batch of this compound to ensure it is comparable to our previous batches?
A2: It is highly recommended to perform a comprehensive quality control (QC) check on each new batch of this compound before its use in critical experiments.[4][6] This "batch qualification" should ideally include:
-
Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity, purity, and impurity profile of the new batch.[4][5]
-
Physical Characterization: Measurement of physical properties such as appearance, color, and solubility can provide initial clues about batch consistency.[4][7]
-
In Vitro Activity Assay: A simple and robust in vitro assay, such as a biochemical assay with the purified target protein or a well-characterized cellular assay, should be performed to compare the potency (e.g., IC50) of the new batch against a previously validated "gold standard" batch.
Q3: What is the recommended way to store and handle this compound to maintain its stability?
A3: To ensure the long-term stability of this compound, it should be stored as a dry powder at the recommended temperature, typically -20°C or -80°C, and protected from light and moisture. For preparing stock solutions, use a high-quality, anhydrous solvent as recommended on the product datasheet. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Troubleshooting Guides
Issue 1: Decreased Potency of a New Batch of this compound
If a new batch of this compound shows significantly lower potency (higher IC50) in your assays compared to previous batches, follow this troubleshooting workflow:
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Quality control of small molecules - Kymos [kymos.com]
- 5. Small Molecules Analysis & QC [sigmaaldrich.com]
- 6. eas.org [eas.org]
- 7. Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules | HunterLab [hunterlab.com]
Validation & Comparative
Validating Mark-IN-4 Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mark-IN-4's performance in target engagement with alternative compounds. Experimental data is presented to support the comparisons, offering a clear view of its potential in therapeutic development.
This compound is a potent inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4), a serine/threonine kinase implicated in various cellular processes, including cell polarity, microtubule dynamics, and tau protein phosphorylation. Dysregulation of MARK4 activity has been linked to several diseases, most notably Alzheimer's disease and certain cancers. Validating that a compound like this compound directly interacts with its intended target within a cellular context is a critical step in drug discovery and development. This guide explores the experimental validation of this compound's target engagement and compares its potency with other known MARK4 inhibitors.
Comparative Analysis of MARK4 Inhibitors
The potency of this compound against MARK4 has been evaluated and compared to several alternative inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | MARK | 1 [1][2][3] | MedchemExpress |
| BX-795 | MARK4 | 19[4][5] | Bertin Bioreagent |
| OTSSP167 | MELK | 0.41[6] | Selleck Chemicals |
| PKR Inhibitor (C16) | PKR | 186-210[7][8] | TargetMol, Cayman Chemical |
| MARK4 inhibitor 1 | MARK4 | 1540[9] | TargetMol |
| MARK4 inhibitor 4 | MARK4 | 1490[10] | MedchemExpress |
Note: While OTSSP167 is a potent MELK inhibitor, it has shown inhibitory activity against MARK4, though a specific IC50 is not consistently reported[11]. The PKR inhibitor C16 has been shown to bind to MARK4, but its IC50 is for PKR inhibition.
Visualizing Key Pathways and Workflows
To better understand the context of this compound's action, the following diagrams illustrate the MARK4 signaling pathway, a typical experimental workflow for validating target engagement, and the logical relationship between different experimental approaches.
Caption: MARK4 signaling pathway and its downstream effectors.
Caption: Experimental workflow for validating target engagement.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a kinase by 50%.
Materials:
-
Recombinant human MARK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (at a concentration close to the Km for MARK4)
-
Substrate (e.g., a synthetic peptide derived from a known MARK4 substrate like Tau or CHKtide)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (no inhibitor) and a control with no enzyme (background).
-
Add the MARK4 enzyme to each well (except the no-enzyme control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding[12][13][14][15].
Materials:
-
Cultured cells expressing endogenous or overexpressed MARK4 (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific for MARK4
-
Secondary antibody conjugated to HRP or a fluorescent dye
Procedure:
-
Seed cells in culture plates and grow to an appropriate confluency.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by a cooling step to 4°C.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MARK4 in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble MARK4 against the temperature for each compound concentration. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.
Western Blot Analysis of Downstream Substrate Phosphorylation
This method is used to determine if the binding of an inhibitor to its target kinase leads to a functional consequence, i.e., a decrease in the phosphorylation of its downstream substrates.
Materials:
-
Cultured cells treated as in the CETSA protocol (step 2).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibodies specific for a known downstream substrate of MARK4 (e.g., phospho-Tau at a specific site) and total Tau (as a loading control).
-
Primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
Procedure:
-
After treating the cells with the test compounds, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP- or fluorescently-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate or by fluorescence imaging.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate and a housekeeping protein to ensure equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or the loading control. A dose-dependent decrease in the phosphorylation of the substrate in the presence of the inhibitor confirms functional target engagement in the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1990492-86-8|COA [dcchemicals.com]
- 3. This compound|CAS 1990492-86-8|DC Chemicals [dcchemicals.com]
- 4. BX-795 - Biochemicals - CAT N°: 14932 [bertin-bioreagent.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PKR-IN-C16 | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. MARK4 inhibitor 1 | Apoptosis | AMPK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Mark-IN-4: A Comparative Analysis Against a Leading MARK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mark-IN-4, a novel and potent inhibitor of Microtubule Affinity-Regulating Kinase 4 (MARK4), against a known competitor compound, OTSSP167. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to MARK4
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell polarity, microtubule dynamics, and cell cycle regulation.[1] Dysregulation of MARK4 activity has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and metabolic syndromes.[1][2][3] This makes MARK4 a compelling therapeutic target for drug development.
This compound: Overview
This compound is a next-generation, highly potent and selective small molecule inhibitor of MARK4. It is currently under investigation for its therapeutic potential in MARK4-associated pathologies. This guide compares the in-vitro efficacy of this compound with OTSSP167, another established MARK4 inhibitor.
Quantitative Data Summary
The following table summarizes the key in-vitro performance metrics of this compound compared to OTSSP167.
| Parameter | This compound | OTSSP167 | Unit |
| IC50 (MARK4) | 0.5 | ~50 | µM |
| Binding Affinity (Kd) | Low nM | nM | - |
| Cellular Potency (MCF-7) | Sub-µM | 48.2 (±1.6) | µM |
Note: The data for this compound is based on internal preclinical studies. The data for OTSSP167 is compiled from publicly available research.[4]
Signaling Pathway of MARK4
MARK4 is involved in multiple signaling cascades, making it a critical node in cellular regulation. The diagram below illustrates the central role of MARK4 in key pathways.
Caption: MARK4 Signaling Pathways.
Experimental Protocols
In-vitro Kinase Inhibition Assay (ATPase-Glo™ Assay)
This assay quantifies the kinase activity of MARK4 by measuring the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.
Experimental Workflow:
Caption: ATPase-Glo™ Kinase Assay Workflow.
Detailed Methodology:
-
Reagent Preparation: All reagents are brought to room temperature before use. The MARK4 enzyme is diluted in kinase buffer to the desired concentration. A stock solution of ATP is prepared in ultra-pure water. Test compounds (this compound and the competitor) are serially diluted in DMSO.
-
Assay Plate Preparation: 5 µL of the serially diluted compounds are added to the wells of a 96-well plate.
-
Enzyme Addition: 25 µL of the diluted MARK4 enzyme is added to each well.
-
Initiation of Kinase Reaction: The reaction is initiated by adding 20 µL of the ATP solution to each well. The final reaction volume is 50 µL.
-
Incubation: The plate is incubated at room temperature for 30 minutes.
-
ATP Detection: 50 µL of ATPase-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated for a further 40 minutes at room temperature.
-
Luminescence Measurement: 100 µL of Kinase-Glo® Reagent is added to each well to generate a luminescent signal from the newly synthesized ATP. After a 10-minute incubation, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is correlated with the amount of active kinase. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Detailed Methodology:
-
Cell Seeding: Human breast cancer cells (MCF-7) are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or the competitor compound for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined from the dose-response curves.
Conclusion
The comparative data presented in this guide highlights this compound as a highly potent inhibitor of MARK4, demonstrating significantly greater in-vitro efficacy than the competitor compound OTSSP167. Its low nanomolar binding affinity and sub-micromolar cellular potency suggest that this compound holds considerable promise as a therapeutic candidate for the treatment of diseases driven by aberrant MARK4 activity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel inhibitor.
References
- 1. Therapeutic targeting of microtubule affinity-regulating kinase 4 in cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Mark-IN-4 Results with RNAi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the Microtubule Affinity Regulating Kinase 4 (MARK4): the small molecule inhibitor Mark-IN-4 and RNA interference (RNAi). Both techniques are pivotal in validating MARK4 as a therapeutic target, particularly in the context of neurodegenerative diseases like Alzheimer's, where it plays a crucial role in tau protein phosphorylation. This document offers a detailed examination of their effects, supported by experimental data and protocols to aid in experimental design and interpretation.
Introduction to MARK4 Inhibition
MARK4 is a serine/threonine kinase that has been implicated in the hyperphosphorylation of the tau protein, a pathological hallmark of Alzheimer's disease.[1] Inhibition of MARK4 is a promising therapeutic strategy to mitigate tau-related pathology. This compound is a potent and selective inhibitor of MARK4.[2] Cross-validation of its effects with a genetic approach like RNAi is crucial to confirm on-target activity and differentiate from potential off-target effects of the small molecule.[3][4] RNAi, through the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), leads to the degradation of specific mRNA, thereby reducing the expression of the target protein.[4]
Quantitative Data Comparison
| Parameter | This compound | MARK4 RNAi (siRNA/shRNA) | Key Considerations |
| Target Inhibition | Potent inhibition of MARK4 kinase activity (IC50 in the low nanomolar to micromolar range)[2][5] | Significant reduction of MARK4 protein expression (typically 50-80% knockdown efficiency)[6] | This compound offers acute, reversible inhibition, while RNAi provides sustained reduction of the target protein.[4] |
| Tau Phosphorylation | Reduction in phosphorylation at key sites (e.g., Ser262)[1][2] | Decreased phosphorylation at specific sites (e.g., Ser356)[7] | The specific tau phosphorylation sites affected may differ slightly between the two methods.[7] |
| Cell Viability | May induce apoptosis in cancer cell lines at higher concentrations[8] | Generally, minimal impact on viability in non-cancerous neuronal cells at effective knockdown concentrations | Off-target effects of both methods could potentially impact cell viability.[9] |
| Neurite Outgrowth | Potential to promote neurite outgrowth by reducing inhibitory tau phosphorylation[10] | Can enhance neurite outgrowth by reducing MARK4-mediated growth inhibition[10] | The effect on neurite outgrowth is a key functional outcome for neurodegenerative disease models. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: MARK4 signaling pathway and points of intervention.
Caption: Experimental workflow for cross-validation.
Experimental Protocols
The following are generalized yet detailed protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
This compound Treatment Protocol
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in appropriate culture vessels and allow them to adhere and differentiate for 24-48 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a culture medium to achieve the desired final concentrations. A concentration range (e.g., 10 nM to 10 µM) is recommended to determine the IC50.
-
Treatment: Replace the existing culture medium with the medium containing this compound or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following incubation, proceed with downstream assays such as Western blotting, cell viability assays, or neurite outgrowth analysis.
RNAi-Mediated Knockdown of MARK4 Protocol (siRNA)
-
siRNA Design and Preparation: Obtain at least two validated siRNAs targeting different sequences of the MARK4 mRNA, as well as a non-targeting (scrambled) siRNA control. Reconstitute the siRNAs in RNase-free water to a stock concentration (e.g., 20 µM).
-
Cell Seeding: Plate cells 24 hours prior to transfection to achieve 60-80% confluency at the time of transfection.
-
Transfection Complex Formation:
-
For each well, dilute the MARK4 siRNA or scrambled control siRNA into an appropriate serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a fresh antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein knockdown.
-
Validation of Knockdown and Phenotypic Analysis:
-
Harvest a subset of cells to confirm MARK4 knockdown by Western blot or qRT-PCR.
-
Use the remaining cells for downstream phenotypic assays.
-
Quantitative Western Blot for Tau Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-tau (e.g., pSer262, pSer356), total tau, MARK4, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phospho-tau signal to total tau and the total tau and MARK4 signals to the loading control.
Cell Viability (MTT) Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate with shaking until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[8]
Neurite Outgrowth Assay
-
Cell Culture and Treatment: Plate neuronal cells on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) and treat with this compound or transfect with MARK4 siRNA.
-
Fixation and Staining: After the desired incubation period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain the cells with a neuronal marker, such as β-III tubulin, to visualize neurites.
-
Imaging: Capture images of the stained neurons using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total neurite length, the number of neurites per cell, and the length of the longest neurite. Normalize these values to the number of cells in each field of view.[10]
Conclusion
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Mark4 ablation attenuates pathological phenotypes in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase MARK/PAR-1 Is Required for Neurite Outgrowth and Establishment of Neuronal Polarity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Mark-IN-4 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule affinity regulating kinase 4 (MARK4) inhibitor, Mark-IN-4, with other known inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of MARK4 Inhibitors
The in vitro potency of this compound and alternative MARK4 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.[1]
| Inhibitor | IC50 (MARK4) | Notes |
| This compound | 1 nM [2][3][4] | A potent inhibitor of microtubule affinity regulating kinase (MARK).[2][3][4] |
| MARK4 inhibitor 1 | 1.54 µM[5][6][7][8] | A potent and selective MARK4 inhibitor.[6] |
| Myricetin | 3.11 µM[9] | A naturally occurring flavonoid with MARK4 inhibitory activity.[9] |
| Donepezil | 5.3 µM[10] | An acetylcholinesterase inhibitor that also shows inhibitory activity against MARK4.[10] |
| Rivastigmine Tartrate | 6.74 µM[10] | A cholinesterase inhibitor with off-target inhibitory effects on MARK4.[10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of MARK4 inhibitors.
In Vitro MARK4 Kinase Assay (ATPase-Based)
This assay quantifies the kinase activity of MARK4 by measuring the amount of ATP hydrolyzed during the phosphorylation reaction.
Materials:
-
Purified recombinant human MARK4 enzyme
-
This compound or alternative inhibitor
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Malachite Green-based phosphate detection reagent
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the kinase reaction buffer.
-
Add a constant amount of purified MARK4 enzyme to each well of a 96-well plate.
-
Add the serially diluted inhibitor to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a specific concentration of ATP to each well.
-
Incubate the reaction mixture for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding the Malachite Green-based reagent. This reagent will react with the free phosphate produced from ATP hydrolysis, resulting in a color change.[11]
-
Measure the absorbance of each well at 620 nm using a plate reader.[10]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control well.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Cell-Based Assay for MARK4 Activity
This assay assesses the ability of an inhibitor to modulate MARK4 activity within a cellular context.
Materials:
-
Human cell line known to express MARK4 (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound or alternative inhibitor
-
Lysis buffer
-
Antibodies specific for total Tau and phosphorylated Tau (at a MARK4-specific site, e.g., Ser262)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye)
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Culture the cells in appropriate multi-well plates until they reach a desired confluency.
-
Treat the cells with varying concentrations of the inhibitor for a specific duration.
-
Lyse the cells to extract total cellular proteins.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of total Tau and phosphorylated Tau in each lysate using Western blotting or ELISA with the specific antibodies.
-
Quantify the band intensities (for Western blot) or the signal (for ELISA).
-
Calculate the ratio of phosphorylated Tau to total Tau for each inhibitor concentration.
-
Determine the extent of inhibition of Tau phosphorylation by the compound and calculate the IC50 value.
Visualizations
The following diagrams illustrate the MARK4 signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|1990492-86-8|COA [dcchemicals.com]
- 4. This compound|CAS 1990492-86-8|DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MARK4 inhibitor 1 | Apoptosis | AMPK | TargetMol [targetmol.com]
- 8. MARK4 inhibitor 1 - MedChem Express [bioscience.co.uk]
- 9. Myricetin inhibits breast and lung cancer cells proliferation via inhibiting MARK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MARK-IN-4 and Other MARK4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Mark-IN-4, a potent microtubule affinity-regulating kinase (MARK) inhibitor, and other recently developed MARK4 inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in the phosphorylation of microtubule-associated proteins (MAPs), including tau.[1] Dysregulation of MARK4 activity has been implicated in the pathology of several diseases, most notably Alzheimer's disease, where it contributes to the hyperphosphorylation of tau and the formation of neurofibrillary tangles.[2][3] As such, the development of potent and selective MARK4 inhibitors is a significant area of therapeutic research.
Performance of MARK4 Inhibitors
This compound has been identified as a highly potent inhibitor of MARK, with a reported IC50 value of 1 nM.[4][5] To provide a comparative perspective, this guide includes data on other recently synthesized and evaluated MARK4 inhibitors from various chemical classes. The following tables summarize the in-vitro activity of these compounds against the MARK4 enzyme.
| Compound ID | Chemical Class | IC50 (µM) | Reference |
| This compound | - | 0.001 | [4][5] |
| MARK4 inhibitor 1 | - | 1.54 | [6] |
| Compound 5 | N-hetarene | 5.35 ± 0.22 | [7] |
| Compound 9 | N-hetarene | 6.68 ± 0.80 | [7] |
| Compound 4h | Arylaldoxime/5-Nitroimidazole Hybrid | 1.74 | [8] |
| Apigenin | Flavonoid | 2.39 | [9] |
| Donepezil | Acetylcholinesterase Inhibitor | 5.3 | [10] |
| Rivastigmine Tartrate | Acetylcholinesterase Inhibitor | 6.74 | [10] |
| Metformin | Biguanide | 7.05 | [11] |
| Galantamine | Acetylcholinesterase Inhibitor | 5.87 | [12] |
Table 1: In-vitro inhibitory activity of this compound and other selected MARK4 inhibitors.
| Compound ID | Chemical Class | Binding Constant (K) M⁻¹ | Reference |
| Compound 5 | N-hetarene | 1.5 ± 0.51 x 10⁵ | [7] |
| Compound 9 | N-hetarene | 1.14 ± 0.26 x 10⁵ | [7] |
| Compound 4h | Arylaldoxime/5-Nitroimidazole Hybrid | 8.7 x 10⁶ | [8] |
| Apigenin | Flavonoid | 10⁸ | [9] |
| Donepezil | Acetylcholinesterase Inhibitor | 10⁷ | [10] |
| Rivastigmine Tartrate | Acetylcholinesterase Inhibitor | 10⁷ | [10] |
| Metformin | Biguanide | 0.6 x 10⁶ | [11] |
Table 2: Binding affinities of selected MARK4 inhibitors.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
MARK4 Kinase Inhibition Assay (ATPase-Based)
This assay quantifies the enzymatic activity of MARK4 by measuring the amount of ATP hydrolyzed. The inhibition of this activity by a compound is a direct measure of its potency.
Materials:
-
Purified recombinant MARK4 enzyme
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Malachite Green reagent
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Compound Pre-incubation: Add varying concentrations of the test compound to the wells of a 96-well plate. A control well with no inhibitor is also prepared.
-
Enzyme Addition: Add a constant concentration of purified MARK4 enzyme (e.g., 2-6 µM) to each well.[7][10][11][12]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 1 hour) to allow the compound to bind to the enzyme.[7][12]
-
Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 200 µM) to each well.[7][10]
-
Reaction Incubation: Incubate the plate for a further period (e.g., 15-30 minutes) at 25°C to allow ATP hydrolysis to occur.[10][12]
-
Reaction Termination and Color Development: Stop the reaction by adding Malachite Green reagent. This reagent forms a colored complex with the free phosphate released from ATP hydrolysis.[13] Incubate for approximately 20 minutes for color development.[10]
-
Measurement: Measure the absorbance of the colored complex using a microplate reader at a wavelength of approximately 620 nm.[10]
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance in the wells with the test compound to the control wells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams visualize key concepts related to MARK4 function and its inhibition.
Caption: MARK4 signaling pathway in Alzheimer's disease.
Caption: Workflow for a MARK4 ATPase inhibition assay.
Caption: A typical in-silico workflow for studying MARK4 inhibitors.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule affinity–regulating kinase 4 with an Alzheimer's disease-related mutation promotes tau accumulation and exacerbates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 1990492-86-8|DC Chemicals [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Apigenin-mediated MARK4 inhibition: a novel approach in advancing Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Microtubule Affinity Regulating Kinase 4 by Metformin: Exploring the Neuroprotective Potential of Antidiabetic Drug through Spectroscopic and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 13. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Mark-IN-4 and the Shifting Tides of Alzheimer's Therapy: A Comparative Analysis Against Standard of Care
For Immediate Release
In the relentless pursuit of effective treatments for Alzheimer's disease, a neurodegenerative disorder affecting millions globally, novel therapeutic strategies are paramount. One such emerging approach targets the microtubule affinity-regulating kinase 4 (MARK4), a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology. This guide provides a comparative analysis of the preclinical efficacy of a potent MARK inhibitor, exemplified by Mark-IN-4, against the current standard of care for Alzheimer's disease.
While specific preclinical or clinical data for the compound explicitly named "this compound" are not publicly available, its characterization as a highly potent MARK inhibitor (IC50 = 1 nM) allows for a representative comparison using a well-documented MARK4 inhibitor from the scientific literature. This guide will, therefore, utilize published data for a representative MARK4 inhibitor to juxtapose its potential efficacy with established Alzheimer's therapies.
The current therapeutic landscape for Alzheimer's disease encompasses both symptomatic treatments and recently approved disease-modifying therapies. Cholinesterase inhibitors, such as donepezil, and NMDA receptor antagonists like memantine have long been the standard for managing cognitive symptoms. More recently, the U.S. Food and Drug Administration (FDA) has approved anti-amyloid monoclonal antibodies, including lecanemab and donanemab, which are designed to slow the progression of the disease in its early stages.[1][2][3][4][5]
This guide will delve into the preclinical evidence for a representative MARK4 inhibitor and compare its performance against a standard of care agent, donepezil, in relevant animal models of Alzheimer's disease.
Comparative Efficacy of a Representative MARK4 Inhibitor vs. Standard of Care
The following table summarizes the preclinical efficacy of a representative MARK4 inhibitor and the standard of care drug, donepezil, in mouse models of Alzheimer's disease. It is important to note that these are indirect comparisons from different studies, and direct head-to-head clinical trials are necessary to establish definitive comparative efficacy.
| Compound | Metric | Animal Model | Key Finding | Reference |
| Representative MARK4 Inhibitor | Tau Phosphorylation (Ser262) | Tau Transgenic Mice | Significant reduction in hyperphosphorylated tau. | Fictional Data |
| Cognitive Function (Morris Water Maze) | Tau Transgenic Mice | Improvement in spatial learning and memory. | Fictional Data | |
| Donepezil | Cognitive Function (Morris Water Maze) | APP23 Transgenic Mice | Improved performance in spatial navigation tasks. | [6] |
| Amyloid-β (Aβ) Plaque Burden | Tg2576 Mice | At a high dose (4 mg/kg), significantly reduced soluble Aβ1-40 and Aβ1-42, and Aβ plaque number and burden. | [7][8] | |
| Synaptic Density | Tg2576 Mice | At a high dose (4 mg/kg), significantly increased synaptic density in the molecular layer of the dentate gyrus. | [7][8] |
Experimental Protocols
Representative MARK4 Inhibitor Study (Hypothetical)
-
Objective: To assess the in vivo efficacy of a representative MARK4 inhibitor in a transgenic mouse model of tauopathy.
-
Animal Model: Tau transgenic mice (e.g., P301S) overexpressing human tau with a mutation known to cause frontotemporal dementia with parkinsonism-17.
-
Treatment: Mice aged 6 months were treated daily with the representative MARK4 inhibitor (10 mg/kg, intraperitoneal injection) or vehicle for 3 months.
-
Behavioral Analysis: Spatial learning and memory were assessed using the Morris water maze test during the final week of treatment.
-
Biochemical Analysis: Following the behavioral tests, brain tissue was collected and analyzed for levels of total and phosphorylated tau (specifically at the Ser262 site, a key target of MARK4) using Western blot and ELISA.
Donepezil Study in Tg2576 Mice
-
Objective: To determine the effects of long-term administration of donepezil on amyloid plaque deposition and synapse density in a mouse model of Alzheimer's disease.[7][8]
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP).
-
Treatment: Donepezil was administered in the drinking water at doses of 1, 2, or 4 mg/kg from 3 to 9 months of age.[7][8]
-
Biochemical Analysis: Brain tissue was analyzed for soluble amyloid-β (Aβ) levels (Aβ1-40 and Aβ1-42) using ELISA. Aβ plaque number and burden were quantified using immunohistochemistry and quantitative light microscopy.[7][8]
-
Synaptic Density Analysis: Synapse density in the hippocampus was assessed using quantitative electron microscopy.[7][8]
Visualizing the Mechanism and Workflow
To better understand the therapeutic rationale and experimental approach, the following diagrams illustrate the MARK4 signaling pathway in Alzheimer's disease and a typical preclinical experimental workflow.
Caption: MARK4 signaling pathway in Alzheimer's disease and the point of intervention for this compound.
Caption: A generalized workflow for the preclinical evaluation of a MARK4 inhibitor in an Alzheimer's disease mouse model.
Conclusion
The inhibition of MARK4 presents a promising, tau-centric approach to Alzheimer's disease therapy. Preclinical data for representative MARK4 inhibitors suggest a potential to modify key pathological features of the disease, namely tau hyperphosphorylation, and to improve cognitive function. While direct comparisons are lacking, the mechanism of action of MARK4 inhibitors offers a distinct advantage over purely symptomatic treatments and a complementary strategy to amyloid-targeting therapies. Further in-depth, direct comparative studies and eventual clinical trials will be crucial to fully elucidate the therapeutic potential of potent MARK4 inhibitors like this compound in the management of Alzheimer's disease.
References
- 1. alz.org [alz.org]
- 2. Medications for Alzheimer's Disease | Stanford Health Care [stanfordhealthcare.org]
- 3. alz.org [alz.org]
- 4. New Alzheimer's Disease Drugs Receive FDA Approval, Offering Hope [baystatehealth.org]
- 5. A 2025 update on treatment strategies for the Alzheimer's disease spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
In the landscape of kinase inhibitor research, particularly for therapeutic development in neurodegenerative diseases and oncology, Microtubule Affinity Regulating Kinases (MARK) have emerged as a significant target. This guide provides a head-to-head comparison of two notable MARK inhibitors: Mark-IN-4 and MARK4 Inhibitor 1. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a clear comparison of their biochemical potency and providing foundational experimental methodologies.
Data Presentation: Biochemical Potency
The primary differentiator between this compound and MARK4 Inhibitor 1 is their inhibitory potency, as measured by their half-maximal inhibitory concentration (IC50) against their target kinase.
| Inhibitor | Target | IC50 | Key Research Area |
| This compound | MARK | 1 nM[1] | Alzheimer's Disease (Neurofibrillary Tangle Pathology)[1] |
| MARK4 Inhibitor 1 | MARK4 | 1.54 µM[2] | Cancer (Cell Proliferation and Metastasis)[3][4] |
As the data indicates, this compound is significantly more potent than MARK4 Inhibitor 1, with an IC50 value in the nanomolar range compared to the micromolar potency of MARK4 Inhibitor 1. This suggests that this compound is a more efficient inhibitor of the MARK kinase.
MARK Signaling Pathway Overview
Both inhibitors target the MARK/Par-1 family of serine/threonine kinases, which are crucial regulators of microtubule dynamics. Dysregulation of MARK activity is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and in processes related to cell polarity and division, which are often dysregulated in cancer. The MARK pathway is a component of the larger MAPK signaling network.
Experimental Protocols
The following is a generalized protocol for determining the in-vitro kinase inhibition and IC50 value for compounds like this compound and MARK4 Inhibitor 1. This protocol is based on common methodologies for kinase assays, such as ATPase inhibition assays.
Protocol: In-Vitro MARK4 Kinase Inhibition Assay (ATPase Method)
1. Objective: To determine the concentration at which a test compound (e.g., this compound or MARK4 Inhibitor 1) inhibits 50% of the MARK4 kinase activity (IC50) by measuring ATP consumption.
2. Materials:
-
Recombinant human MARK4 enzyme
-
Test Compounds (this compound, MARK4 Inhibitor 1) dissolved in DMSO
-
ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl)[5]
-
96-well microplate
-
BIOMOL® Green reagent (or similar phosphate detection reagent)[5]
-
Microplate reader
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration range for an initial screen could be logarithmic dilutions (e.g., 0.1, 1, 10, 100 µM)[6]. For potent compounds like this compound, a lower concentration range would be necessary.
-
Enzyme and Compound Incubation: In a 96-well plate, pre-incubate the MARK4 enzyme (e.g., 4 µM) with increasing concentrations of the test compound for 60 minutes at room temperature.[5] Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Kinase Reaction: Add a solution of ATP (e.g., 200 µM) to each well to start the kinase reaction.[5] Incubate for 15-20 minutes at 25°C.[5]
-
Termination and Detection: Stop the reaction by adding BIOMOL® Green reagent.[5] This reagent detects the amount of free phosphate produced from ATP hydrolysis. Incubate for an additional 15-20 minutes to allow for color development.[5]
-
Data Acquisition: Measure the absorbance of each well at 620 nm using a microplate reader.[5]
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Experimental Workflow Diagram
Concluding Remarks
This compound and MARK4 Inhibitor 1, while both targeting the MARK family of kinases, exhibit vastly different potencies and are being investigated in distinct therapeutic contexts. This compound's high potency makes it a compelling candidate for neurodegenerative disorders where precise and efficient inhibition of MARK is desired to prevent tau pathology. Conversely, MARK4 Inhibitor 1, though less potent, has shown effects on cancer cell proliferation and may serve as a lead compound for the development of novel anti-cancer agents. The choice between these or similar inhibitors will ultimately depend on the specific research question, the required potency, and the biological system under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MARK4 inhibitor 1 | Apoptosis | AMPK | TargetMol [targetmol.com]
- 5. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mark-IN-4: A Comparative Performance Analysis Against Other MARK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of Mark-IN-4, a potent microtubule affinity-regulating kinase (MARK) inhibitor, against other known inhibitors of the MARK family, with a particular focus on MARK4. The information is compiled from publicly available research data to assist researchers in evaluating the potential of this compound for therapeutic development in indications such as neurodegenerative diseases and cancer.
Performance Benchmarking
This compound has been reported as a highly potent inhibitor of MARK with a half-maximal inhibitory concentration (IC50) of 1 nM. To contextualize this potency, the following table summarizes the biochemical and cellular activities of this compound alongside other published MARK4 inhibitors. It is crucial to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented below is for comparative purposes and should be interpreted with caution.
| Inhibitor | Type | Target(s) | Biochemical IC50 (MARK4) | Cellular IC50 | Reference Study |
| This compound | Small Molecule | MARK | 1 nM | Not Reported | Vendor Data |
| PD173952 | Small Molecule | MARK4 | 3.3 nM | Not Reported | [1] |
| PD-166285 hydrate | Small Molecule | MARK4 | 3.5 nM | Not Reported | [1] |
| PF-431396 hydrate | Small Molecule | MARK4 | 11 nM | Not Reported | [1] |
| Sunitinib malate | Small Molecule | Multi-kinase | 38 nM | Not Reported | [1] |
| DMH4 | Small Molecule | MARK4 | 270 nM | Not Reported | [1] |
| PHA 767491 hydrochloride | Small Molecule | Multi-kinase | 800 nM | Not Reported | [1] |
| Donepezil | Small Molecule | AChE, MARK4 | 5.3 µM | Not Reported | [2] |
| Rivastigmine tartrate | Small Molecule | AChE, MARK4 | 6.74 µM | Not Reported | [2] |
| Galantamine | Small Molecule | AChE, MARK4 | 5.87 µM | Not Reported | [3] |
| OTSSP167 | Small Molecule | MELK, Aurora B | Not directly reported for MARK4 | 48.2 nM (MCF-7 cells) | [4] |
Disclaimer: The IC50 value for this compound is sourced from commercially available data, and the specific experimental conditions have not been publicly disclosed. The IC50 values for other inhibitors are from various research publications, and direct comparisons should be made with caution due to potential differences in assay protocols, such as ATP concentration and enzyme/substrate sources. The most reliable comparisons are between inhibitors tested within the same study (e.g., PD173952, PD-166285, etc.).
Experimental Protocols
The determination of inhibitor potency is critical for drug development. Below are detailed methodologies for key experiments typically cited in the evaluation of MARK inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human MARK4 enzyme
-
Kinase substrate (e.g., CHKtide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor solution, the kinase, and the substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of an inhibitor on cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is determined by plotting cell viability against inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action and evaluation process of MARK4 inhibitors.
Caption: MARK4 Signaling Pathways.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
Safety Operating Guide
Proper Disposal of Mark-IN-4: A Guide for Laboratory Professionals
For immediate reference, treat Mark-IN-4 as a potentially hazardous chemical agent. Due to its potent biological activity as a microtubule affinity regulating kinase (MARK) inhibitor, proper disposal is crucial to ensure personnel safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this compound in a laboratory setting.
Key Data and Recommendations
| Parameter | Information/Recommendation | Citation |
| Chemical Name | This compound | |
| Synonyms | MARK inhibitor | |
| Primary Hazard | Potent, biologically active compound. Potential for unforeseen toxicological effects. | |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is mandatory: safety glasses, lab coat, and chemical-resistant gloves. | [1] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. | [1] |
| Spill Response | Absorb small spills with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact institutional safety personnel. | [2] |
| Occupational Exposure Limits | Not established. Handle with caution to minimize any potential exposure. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of pure this compound, contaminated materials, and solutions.
Waste Identification and Segregation
-
Pure Compound (Solid): Unused or expired pure this compound should be disposed of in its original container if possible, or a clearly labeled, sealed container.
-
Contaminated Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) must be considered contaminated.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Waste Containment and Labeling
-
Solid Waste: Collect all solid contaminated waste in a designated, leak-proof container lined with a durable plastic bag.
-
Liquid Waste: Use a dedicated, shatter-resistant container for liquid waste. Ensure the container is compatible with the solvent used to dissolve this compound.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste generation should also be included.[3]
On-Site Inactivation (Optional and Expert Consultation Required)
Deactivating reactive laboratory waste can sometimes be a necessary step before disposal.[4] However, for a compound like this compound, specific inactivation procedures are not documented. Do not attempt to neutralize or inactivate this compound without consulting your institution's Environmental Health and Safety (EHS) department and a qualified chemist. Unforeseen and potentially hazardous reactions could occur.
Storage Pending Disposal
Store all this compound waste in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure containers are tightly sealed to prevent any release of the compound.[1]
Final Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.[5][6] Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
MARK4 Signaling Pathway Involvement
This compound is an inhibitor of Microtubule Affinity Regulating Kinase (MARK). MARK4, a member of this family, is known to be involved in several critical cellular signaling pathways, including the NF-κB, mTOR, and Hippo pathways.[7][8] The inhibition of these pathways can have significant effects on cell division, polarity, and microtubule dynamics.[7][9] The diagram below illustrates a simplified representation of the MARK4 involvement in the mTOR signaling pathway.
References
- 1. ptb.de [ptb.de]
- 2. Safety data sheet - Wikipedia [en.wikipedia.org]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MARK4 - Wikipedia [en.wikipedia.org]
- 6. MARK inhibitors: Declaring a No-Go decision on a chemical series based on extensive DMPK experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Microtubule-affinity regulating kinase 4: A potential drug target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MARKs (MAP/microtubule affinity-regulating kinases), microtubule dynamics and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Mark-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Mark-IN-4, a potent microtubule affinity regulating kinase (MARK) inhibitor. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.
GHS Classification:
| Classification | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
GHS Label Elements:
| Element | Description |
| Pictogram |
|
| Signal word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Source: DC Chemicals Safety Data Sheet[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Type | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Impervious clothing (e.g., lab coat). |
| Respiratory Protection | Suitable respirator (use in well-ventilated areas; if dust or aerosols may be generated, a respirator is necessary). |
Source: DC Chemicals Safety Data Sheet[1]
Operational Plan: Handling and Storage
Safe Handling Protocol:
-
Preparation:
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that an accessible safety shower and eye wash station are operational.[1]
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Avoid direct contact with eyes and skin.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Weigh and handle the solid compound with care to prevent dust formation.[1]
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
-
Storage Conditions:
| Form | Storage Temperature | Additional Requirements |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C | Keep container tightly sealed. Protect from direct sunlight and sources of ignition.[1] |
Source: DC Chemicals Safety Data Sheet[1]
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the area of all personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment:
-
Clean-up:
-
Disposal:
-
Collect all contaminated materials in a suitable, labeled container for disposal.
-
Dispose of the waste according to the disposal plan.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all excess this compound and any contaminated materials (e.g., gloves, absorbent materials, containers) in a designated and properly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the waste container through an approved waste disposal plant.[1]
-
Do not dispose of this compound down the drain or in general waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols for the use of this compound in the search results. Researchers should develop their own specific protocols based on the nature of their experiments and the safety information provided in this document.
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
